Sulfadimethoxypyrimidine D4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14N4O4S |
|---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O4S/c1-19-10-7-11(20-2)15-12(14-10)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
InChI Key |
RMSFTZDTJHYIFE-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC(=CC(=N2)OC)OC)[2H] |
Canonical SMILES |
COC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Sulfadimethoxypyrimidine D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Sulfadimethoxypyrimidine D4, a deuterated analog of the sulfonamide antibiotic, Sulfadimethoxypyrimidine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the preparation and analysis of isotopically labeled compounds. While a specific, detailed synthesis protocol for this compound is not widely published in peer-reviewed literature, this guide outlines a plausible and scientifically sound synthetic approach based on established methods for deuteration and sulfonamide synthesis. Furthermore, it details the expected characterization of the final compound.
Introduction
Sulfadimethoxypyrimidine is a sulfonamide antibiotic with a broad spectrum of antibacterial activity.[1][2] Its deuterated analog, this compound, in which four hydrogen atoms on the phenyl ring are replaced by deuterium atoms, serves as a valuable internal standard for pharmacokinetic and metabolic studies. The introduction of deuterium atoms provides a distinct mass difference, allowing for accurate quantification in complex biological matrices by mass spectrometry without altering the fundamental chemical properties of the molecule.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually divided into two key stages: the deuteration of a suitable starting material and the subsequent construction of the final sulfonamide molecule. A logical synthetic strategy involves the deuteration of a commercially available aniline derivative, followed by a multi-step synthesis to introduce the sulfonyl and pyrimidine moieties.
Synthesis Pathway
The proposed synthetic pathway is illustrated in the diagram below.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
2.2.1. Synthesis of 4-Aminobenzenesulfonamide-d4
A plausible route to the deuterated sulfanilamide intermediate begins with the deuteration of aniline.
-
Step 1: Deuteration of Aniline. Aniline can be deuterated on the aromatic ring by acid-catalyzed hydrogen-deuterium exchange with deuterium oxide (D₂O). This reaction is typically carried out under elevated temperature and pressure to achieve high levels of deuterium incorporation.
-
Step 2: Acetylation. The resulting deuterated aniline (aniline-d5) is then protected by acetylation with acetic anhydride to form acetanilide-d5. This step is crucial to direct the subsequent chlorosulfonation to the para position and to protect the amino group.
-
Step 3: Chlorosulfonation. Acetanilide-d5 is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position, yielding 4-acetamidobenzenesulfonyl chloride-d4.
-
Step 4: Amination. The sulfonyl chloride is then reacted with ammonia to form 4-acetamidobenzenesulfonamide-d4.
-
Step 5: Hydrolysis. Finally, the acetyl protecting group is removed by acid or base hydrolysis to yield 4-aminobenzenesulfonamide-d4.
2.2.2. Synthesis of 2-Amino-4,6-dimethoxypyrimidine
This intermediate can be synthesized from commercially available starting materials. One common method involves the condensation of guanidine with a malonic ester derivative, followed by methylation.
-
Step 1: Cyclization. Guanidine nitrate is reacted with diethyl malonate in the presence of a base like sodium methoxide to form 2-amino-4,6-dihydroxypyrimidine.
-
Step 2: Methylation. The dihydroxypyrimidine is then methylated using a methylating agent such as dimethyl sulfate or dimethyl carbonate to yield 2-amino-4,6-dimethoxypyrimidine.[3][4]
2.2.3. Coupling and Final Synthesis of this compound
The final step involves the coupling of the two key intermediates.
-
Step 1: Coupling Reaction. 4-Aminobenzenesulfonamide-d4 is diazotized and then coupled with 2-amino-4,6-dimethoxypyrimidine under carefully controlled pH and temperature conditions. Alternatively, a nucleophilic aromatic substitution reaction can be employed where a derivative of 4-aminobenzenesulfonyl chloride-d4 is reacted with 2-amino-4,6-dimethoxypyrimidine.
-
Step 2: Purification. The crude this compound is then purified by recrystallization or column chromatography to yield the final product of high purity.
Characterization of this compound
The synthesized this compound must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation. The following analytical techniques are essential for this purpose.
Characterization Workflow
The general workflow for the characterization of the synthesized compound is depicted below.
Caption: General workflow for the characterization of this compound.
Expected Analytical Data
Table 1: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| Mass Spectrometry (MS) | Molecular Ion (M+H)⁺: m/z 315.1 (calculated for C₁₂H₁₀D₄N₄O₄S). The mass spectrum should clearly show a molecular ion peak corresponding to the deuterated compound, which is 4 mass units higher than the non-deuterated analog (m/z 311.1). The isotopic distribution pattern will also be indicative of the presence of four deuterium atoms. |
| ¹H NMR | The ¹H NMR spectrum will show the absence of signals in the aromatic region (typically around 7.5-8.0 ppm) corresponding to the phenyl ring protons. The signals for the pyrimidine proton and the methoxy protons should be present at their characteristic chemical shifts. The amino protons will appear as a broad singlet. |
| ¹³C NMR | The ¹³C NMR spectrum will show the characteristic signals for all carbon atoms in the molecule. The carbon atoms on the deuterated phenyl ring will show coupling to deuterium (C-D coupling), which can be observed as multiplets or broadened signals depending on the relaxation times. |
| ²H NMR | The ²H NMR spectrum will show a signal in the aromatic region, confirming the incorporation of deuterium onto the phenyl ring. |
| HPLC | A single sharp peak should be observed, indicating the purity of the compound. The retention time will be very similar to that of the non-deuterated standard. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine and sulfonamide), C-H stretching (aliphatic), S=O stretching (sulfonamide), C=N and C=C stretching (aromatic and pyrimidine rings), and C-O stretching (ether) will be present. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to C-H stretching vibrations. |
| Elemental Analysis | The elemental composition should be consistent with the molecular formula C₁₂H₁₀D₄N₄O₄S. |
Detailed Experimental Protocols for Characterization
3.3.1. Mass Spectrometry
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.
-
Data Acquisition: Data is acquired over a mass range that includes the expected molecular ion peak.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: NMR spectrometer with a field strength of at least 400 MHz.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Experiments: ¹H, ¹³C, and ²H NMR spectra are acquired.
3.3.3. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While a specific, publicly available protocol for its synthesis is lacking, the proposed pathway, based on well-established organic chemistry principles, offers a viable route for its preparation. The detailed characterization methods outlined are essential to ensure the identity, purity, and isotopic enrichment of the final product, which is critical for its application as an internal standard in quantitative analytical studies. Researchers and drug development professionals can use this guide as a foundational resource for the production and validation of this important analytical tool.
References
Physicochemical Properties of Sulfadimethoxypyrimidine-D4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxypyrimidine-D4 is the deuterium-labeled version of sulfadimethoxypyrimidine, a broad-spectrum sulfonamide antibiotic.[1][2] Isotopic labeling with deuterium is a common strategy in drug development to study metabolism, pharmacokinetics, and to potentially improve the metabolic profile of a drug. This technical guide provides a comprehensive overview of the known physicochemical properties of Sulfadimethoxypyrimidine-D4, including detailed experimental protocols and relevant analytical methodologies.
Chemical and Physical Properties
Sulfadimethoxypyrimidine-D4 is characterized by the substitution of four hydrogen atoms with deuterium on the phenyl ring. This isotopic substitution primarily affects the molecular weight and can have subtle effects on other physicochemical properties.
Table 1: General Properties of Sulfadimethoxypyrimidine-D4
| Property | Value | Source |
| Chemical Name | 4-amino-N-(4,6-dimethoxypyrimidin-2-yl)benzene-d4-sulfonamide | N/A |
| Synonym | 4-amino-2,3,5,6-tetradeuterio-N-(4,6-dimethoxypyrimidin-2-yl)benzenesulfonamide | N/A |
| CAS Number | 1392211-88-9 | [3][4] |
| Molecular Formula | C₁₂H₁₀D₄N₄O₄S | [3] |
| Molecular Weight | 314.35 g/mol | |
| Storage Temperature | -20°C |
Table 2: Physicochemical Data of Sulfadimethoxypyrimidine and its Deuterated Analog
| Property | Sulfadimethoxypyrimidine | Sulfadimethoxypyrimidine-D4 | Notes |
| Melting Point | 200 °C | 192-195 °C | Data for the D4 variant is for the closely related "Sulfadimethoxine-d4" and should be considered an approximation. |
| Solubility | Data not available | Soluble in warm methanol. To increase solubility, heating the tube to 37°C and sonicating is recommended. | Quantitative solubility data for the D4 variant in various solvents is not readily available. General methods for determining sulfonamide solubility are described in the protocols section. |
| pKa | Data not available | Data not available | The pKa of sulfonamides can be determined experimentally using methods like UV-spectrophotometry or capillary electrophoresis. A general protocol is provided below. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of sulfonamides are outlined below. These protocols can be adapted for the specific analysis of Sulfadimethoxypyrimidine-D4.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline Sulfadimethoxypyrimidine-D4 is finely ground and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The measurement is then repeated with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.
-
Determination of Solubility
Solubility is a crucial parameter for drug formulation and bioavailability.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, methanol, acetone, buffer solutions at different pH values) are chosen.
-
Procedure:
-
An excess amount of Sulfadimethoxypyrimidine-D4 is added to a known volume of each solvent in a sealed container.
-
The containers are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).
-
The resulting saturated solutions are filtered to remove any undissolved solid.
-
The concentration of Sulfadimethoxypyrimidine-D4 in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Determination of pKa
The acid dissociation constant (pKa) is essential for understanding the ionization state of a drug at different physiological pH values.
Methodology: UV-Metric Titration
-
Principle: The UV absorbance of a compound changes as its ionization state changes with pH. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.
-
Procedure:
-
A stock solution of Sulfadimethoxypyrimidine-D4 is prepared in a suitable solvent (e.g., methanol).
-
A series of buffer solutions with known pH values are prepared.
-
A small aliquot of the stock solution is added to each buffer solution.
-
The UV absorbance of each solution is measured at a wavelength where the ionized and non-ionized forms of the molecule have different absorbance values.
-
The pKa is calculated by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.
-
Analytical Characterization
A combination of analytical techniques is employed to confirm the identity, purity, and structure of Sulfadimethoxypyrimidine-D4.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of Sulfadimethoxypyrimidine-D4. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem mass spectrometry (MS/MS) can be used to study fragmentation patterns, which can aid in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural confirmation.
-
¹H NMR: The absence of signals in the aromatic region corresponding to the deuterated positions confirms the isotopic labeling.
-
¹³C NMR: The carbon signals in the deuterated phenyl ring may show splitting due to coupling with deuterium.
-
²H NMR: A signal corresponding to the deuterium nuclei will be present.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of Sulfadimethoxypyrimidine-D4 and for quantifying its concentration in various matrices. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a pH modifier like formic acid) is a common starting point for method development.
Stability and Degradation
While specific stability data for Sulfadimethoxypyrimidine-D4 is not available, studies on the degradation of other sulfonamides provide insight into potential pathways.
Potential Degradation Pathways:
-
Photodegradation: Exposure to UV light can lead to the cleavage of the sulfonamide bond, potentially forming sulfanilic acid derivatives and the pyrimidine moiety.
-
Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under acidic or basic conditions, although it is generally stable at neutral pH.
-
Oxidation: The aniline nitrogen and the sulfur atom are potential sites of oxidation.
A proposed degradation pathway for sulfonamides often involves the cleavage of the S-N bond.
Caption: A simplified diagram illustrating a potential degradation pathway of Sulfadimethoxypyrimidine-D4.
Crystalline Structure and Polymorphism
There is no publicly available data on the crystal structure or polymorphism of Sulfadimethoxypyrimidine-D4. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility and bioavailability. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be required to investigate the solid-state properties of this compound.
Workflow for Physicochemical Characterization
The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a deuterated compound like Sulfadimethoxypyrimidine-D4.
Caption: A logical workflow for the physicochemical characterization of Sulfadimethoxypyrimidine-D4.
Conclusion
This technical guide provides a summary of the available physicochemical data for Sulfadimethoxypyrimidine-D4 and outlines standard experimental protocols for its characterization. While specific quantitative data for some properties of the deuterated analog are limited, the provided methodologies for related sulfonamides offer a robust framework for researchers in drug development. Further experimental investigation is required to fully elucidate the properties of this isotopically labeled compound.
References
A Technical Guide to the Application of Deuterium-Labeled Sulfadimethoxine in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of deuterium-labeled sulfadimethoxine in in vitro drug metabolism and pharmacokinetic (DMPK) studies. The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug candidates offers significant advantages for modern drug discovery. By leveraging the kinetic isotope effect (KIE), researchers can modulate metabolic pathways, enhance pharmacokinetic profiles, and simplify metabolite identification. This document details the underlying principles, experimental protocols, and data interpretation frameworks relevant to the in vitro assessment of deuterated sulfadimethoxine.
Stable isotope labeling is a powerful tool in drug metabolism studies, providing enhanced safety, sensitivity, and specificity compared to older methods.[1] The use of deuterium can slow down metabolic processes by strengthening the carbon-hydrogen bond at sites of enzymatic attack, a strategy that has been successfully employed to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of various drugs.[2][3][4] For sulfadimethoxine, a sulfonamide antibiotic, understanding its metabolic fate is crucial for optimizing its therapeutic window and minimizing potential drug-drug interactions.
Rationale for Deuteration in Sulfadimethoxine Development
The primary goals of deuterating sulfadimethoxine for in vitro evaluation are:
-
Metabolic Stability Assessment: To determine if deuteration at specific sites can slow the rate of metabolic conversion, thereby predicting a longer half-life in vivo.[5]
-
Metabolite Identification: To use the unique mass signature of the deuterium label to easily distinguish drug-related metabolites from endogenous matrix components in high-resolution mass spectrometry data.
-
Reaction Phenotyping: To elucidate the specific enzymes (e.g., Cytochrome P450s) responsible for its metabolism by observing changes in metabolite formation.
The logical approach to selecting a deuteration site on the sulfadimethoxine molecule is based on its known metabolic pathways. The primary route of metabolism for many sulfonamides is N4-acetylation. Other potential sites for oxidative metabolism include the methoxy groups or the aromatic rings. Placing deuterium at a known or suspected site of metabolism can inhibit the rate-limiting step of its clearance.
Caption: Logic for selecting deuteration sites on sulfadimethoxine.
In Vitro Experimental Protocols
A cornerstone of early DMPK assessment is the in vitro metabolic stability assay, typically performed using liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.
2.1. Liver Microsomal Stability Assay Protocol
This protocol outlines a typical procedure to determine the metabolic stability of deuterium-labeled sulfadimethoxine compared to its unlabeled counterpart.
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of NADPH in buffer.
-
Prepare 10 mM stock solutions of unlabeled sulfadimethoxine and deuterium-labeled sulfadimethoxine in DMSO.
-
Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL protein in buffer.
-
-
Incubation Procedure:
-
Pre-warm the HLM suspension to 37°C.
-
In a 96-well plate, add the test compound (final concentration 1 µM) to the HLM suspension.
-
Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining over time.
-
Determine the half-life (t1/2) and in vitro intrinsic clearance (CLint).
-
Caption: Experimental workflow for a microsomal stability assay.
Data Presentation and Interpretation
Quantitative data from in vitro studies should be presented clearly to allow for direct comparison between the labeled and unlabeled compounds.
Table 1: Typical Assay Conditions for Human Liver Microsomal Stability
| Parameter | Condition | Rationale |
|---|---|---|
| Test System | Pooled Human Liver Microsomes (HLM) | Represents the average metabolic activity of the human population. |
| Protein Concentration | 0.5 mg/mL | Ensures sufficient enzymatic activity for most compounds. |
| Test Compound Conc. | 1 µM | Low concentration to ensure enzyme kinetics are in the linear range. |
| NADPH Concentration | 1 mM | Cofactor required for CYP450 enzyme activity; used at a saturating concentration. |
| Incubation Temperature | 37°C | Mimics physiological temperature. |
| Time Points | 0, 5, 15, 30, 60 min | Provides a kinetic profile of compound disappearance. |
| Quenching Solution | Acetonitrile + Internal Standard | Stops the reaction and precipitates proteins for clean sample analysis. |
Table 2: Hypothetical Metabolic Stability Data Comparison This table illustrates how comparative data would be presented. Actual values would be determined experimentally.
| Compound | t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|
| Sulfadimethoxine | 25.5 | 27.2 |
| Sulfadimethoxine-d6 | 58.1 | 11.9 |
A significant increase in the half-life and a corresponding decrease in intrinsic clearance for the deuterium-labeled analog would indicate that the site of deuteration is a metabolic soft spot and that the KIE is effectively slowing down its metabolism.
Analytical Methodology: LC-MS/MS
LC-MS/MS is the standard for quantifying drug molecules in complex biological matrices. The use of a deuterated analog is particularly advantageous as it can serve as an ideal internal standard for the unlabeled drug, or its unique mass can be used for metabolite hunting.
Table 3: Exemplar LC-MS/MS Parameters for Sulfadimethoxine Analysis
| Parameter | Description |
|---|---|
| LC Column | C18 reversed-phase |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Sulfadimethoxine | |
| Protonated Molecule | m/z 311.1 |
| Fragment Ion | m/z 156.0 |
| Sulfadimethoxine-d6 (hypothetical) | |
| Protonated Molecule | m/z 317.1 |
| Fragment Ion | m/z 156.0 or other relevant fragment |
Metabolite Identification using Deuterium Labeling
When a 1:1 mixture of labeled and unlabeled drug is incubated, metabolites will appear as unique doublet peaks in the mass spectrum, separated by the mass difference of the incorporated deuterium atoms. This pattern makes them easy to identify.
Caption: Using isotopic doublets to identify drug metabolites.
Conclusion
The use of deuterium-labeled sulfadimethoxine in in vitro studies represents a sophisticated and efficient approach to drug development. It allows for a precise evaluation of metabolic stability, aids in the rapid identification of metabolites, and provides critical data for predicting in vivo pharmacokinetic behavior. By integrating the protocols and analytical strategies outlined in this guide, researchers can effectively leverage stable isotope labeling to accelerate the optimization of drug candidates and make more informed decisions in the discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
An In-depth Technical Guide to the Mechanism and Application of Sulfadimethoxypyrimidine-D4 as an Internal Standard in Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of analytes in complex matrices is a critical challenge. The use of internal standards is a fundamental strategy to mitigate variability in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive overview of the mechanism of action and practical application of Sulfadimethoxypyrimidine-D4, a deuterated analog, as an internal standard for the quantitative analysis of the antibiotic Sulfadimethoxypyrimidine.
The Core Principle: Mechanism of Action
The utility of Sulfadimethoxypyrimidine-D4 as an internal standard is rooted in the principle of isotope dilution mass spectrometry. Its mechanism is not one of pharmacological or biological action, but rather a physicochemical one that leverages its structural and chemical similarity to the target analyte, Sulfadimethoxypyrimidine.
Key Attributes of Sulfadimethoxypyrimidine-D4 as an Internal Standard:
-
Chemical Equivalence: Sulfadimethoxypyrimidine-D4 is chemically identical to Sulfadimethoxypyrimidine, with the exception of four deuterium atoms replacing four protium atoms on the pyrimidine ring. This minimal structural modification ensures that it behaves virtually identically to the analyte during sample preparation, chromatography, and ionization.
-
Mass Differentiation: The key difference lies in its mass. The presence of four deuterium atoms increases the molecular weight of Sulfadimethoxypyrimidine-D4 by four Daltons compared to the unlabeled analyte. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
-
Co-elution: Due to their near-identical physicochemical properties, Sulfadimethoxypyrimidine and its D4-labeled counterpart co-elute during chromatographic separation. This is crucial as it ensures that both compounds experience the same matrix effects at the same point in time.
-
Correction for Variability: By adding a known amount of Sulfadimethoxypyrimidine-D4 to every sample, standard, and quality control sample at the beginning of the workflow, it serves as a reliable reference. Any loss of analyte during sample extraction, or any suppression or enhancement of the signal during ionization in the mass spectrometer, will affect the internal standard to the same degree as the analyte. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out these sources of error and leading to more accurate and precise results.[1][2][3]
The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard for analyte quantification.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Experimental Protocols
The following sections detail common experimental protocols where Sulfadimethoxypyrimidine-D4 would be employed as an internal standard. These are generalized procedures based on established methods for sulfonamide analysis.
A crucial step in the analytical workflow is the efficient extraction of the analyte and internal standard from the sample matrix while removing interfering substances.
A. Solid-Phase Extraction (SPE) for Water Samples
This method is suitable for the analysis of sulfonamides in water samples.[4]
-
Sample Pre-treatment:
-
To a 500 mL water sample, add a chelating agent such as EDTA to a final concentration of 0.5 g/L to minimize metal-ion interactions.
-
Adjust the pH of the sample to between 4 and 7.
-
Spike the sample with a known concentration of Sulfadimethoxypyrimidine-D4 (e.g., 40 ng/L).
-
Filter the sample through a quartz membrane to remove particulate matter.
-
-
Solid-Phase Extraction:
-
Condition an Agilent BondElut PPL-SPE cartridge (500 mg, 6 mL) according to the manufacturer's instructions.
-
Load the pre-treated sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of pure water to remove hydrophilic impurities.
-
Dry the cartridge under vacuum.
-
-
Elution and Reconstitution:
-
Elute the analytes and the internal standard from the cartridge using methanol containing 2% aqueous ammonia.
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
-
Vortex the reconstituted sample and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
The following diagram illustrates a typical solid-phase extraction workflow.
Caption: A generalized solid-phase extraction (SPE) workflow.
B. Liquid-Liquid Extraction (LLE) for Tissue Samples
This protocol is adapted for the extraction of sulfonamides from animal tissues.[5]
-
Homogenization and Fortification:
-
Weigh 2.5 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 100 µL of the Sulfadimethoxypyrimidine-D4 internal standard solution (e.g., 2.5 µg/mL) to achieve a desired final concentration (e.g., 0.1 ppm).
-
-
Extraction:
-
Add 6.0 mL of ethyl acetate to the sample.
-
Vortex or shake vigorously for 10 minutes to ensure thorough extraction.
-
Centrifuge the sample for 5 minutes at 2500 rpm to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the ethyl acetate supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mixture of methanol and mobile phase.
-
Filter the reconstituted sample through a 0.2 µm filter into an autosampler vial.
-
The following are typical starting conditions for the analysis of sulfonamides by LC-MS/MS.
A. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
B. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Nebulizer Gas Pressure | 30 psi |
| Drying Gas Temperature | 325 °C |
| Drying Gas Flow | 6 L/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
C. MRM Transitions
The selection of appropriate precursor and product ions is critical for the selective and sensitive detection of Sulfadimethoxypyrimidine and its D4-labeled internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadimethoxypyrimidine | 311.1 | 156.1 (Quantifier) | 20 |
| 108.1 (Qualifier) | 35 | ||
| Sulfadimethoxypyrimidine-D4 | 315.1 | 160.1 | 20 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.
Data Presentation and Interpretation
The use of Sulfadimethoxypyrimidine-D4 allows for the construction of a robust calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the calibration standards.
A. Calibration Curve Data (Example)
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 101,456 | 0.052 |
| 5 | 26,170 | 102,890 | 0.254 |
| 10 | 51,890 | 100,987 | 0.514 |
| 50 | 255,678 | 103,123 | 2.479 |
| 100 | 510,987 | 101,876 | 5.016 |
| 500 | 2,543,789 | 102,567 | 24.802 |
A linear regression of this data will yield a calibration curve with a high correlation coefficient (R² > 0.99), which is then used to determine the concentration of Sulfadimethoxypyrimidine in unknown samples.
B. Recovery and Matrix Effect Assessment
The internal standard is also crucial for assessing the recovery of the analytical method and the extent of matrix effects.
| Sample Type | Analyte Concentration (ng/mL) | Recovery (%) | RSD (%) |
| Spiked Pure Water | 20 | 92 | < 15 |
| 200 | 95 | < 15 | |
| Spiked Surface Water | 20 | 88 | < 20 |
The consistent response of the internal standard across different samples indicates that it is effectively compensating for variations in extraction efficiency and matrix-induced signal suppression or enhancement.
Conclusion
Sulfadimethoxypyrimidine-D4 serves as an ideal internal standard for the quantification of Sulfadimethoxypyrimidine in complex biological and environmental samples. Its mechanism of action is based on the principles of isotope dilution, where its chemical similarity and mass difference to the analyte allow for the correction of analytical variability. By incorporating Sulfadimethoxypyrimidine-D4 into well-defined experimental protocols, researchers can achieve highly accurate, precise, and reliable quantitative results, which are essential for drug development, regulatory compliance, and scientific research.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. nucleus.iaea.org [nucleus.iaea.org]
Isotopic Labeling of Sulfonamides for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling in the metabolic studies of sulfonamides. The strategic incorporation of stable isotopes such as ¹³C, ¹⁵N, ²H, and ³⁴S into sulfonamide drug candidates is an indispensable tool for elucidating their metabolic fate, identifying and quantifying metabolites, and understanding their pharmacokinetic profiles. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to facilitate the design and execution of robust metabolic studies.
Core Principles of Isotopic Labeling in Sulfonamide Metabolism
Isotopic labeling involves the replacement of one or more atoms in a drug molecule with their heavier, non-radioactive isotopes. This subtle modification does not significantly alter the physicochemical properties or biological activity of the compound but provides a distinct mass signature that can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] This technique is instrumental in:
-
Metabolite Identification: Distinguishing drug-derived metabolites from endogenous molecules in complex biological matrices.
-
Metabolic Pathway Elucidation: Tracing the biotransformation of the parent drug through various metabolic reactions.[3]
-
Quantitative Bioanalysis: Using the labeled compound as an ideal internal standard for accurate quantification of the unlabeled drug and its metabolites.[4]
-
Pharmacokinetic Studies: Determining absorption, distribution, metabolism, and excretion (ADME) properties of the drug.[1]
Commonly used stable isotopes for labeling sulfonamides include:
-
Carbon-13 (¹³C): Often incorporated into the aromatic rings or other core structures of the sulfonamide.
-
Nitrogen-15 (¹⁵N): Can be used to label the sulfonamide or amino groups.
-
Deuterium (²H): Used to investigate kinetic isotope effects and to block specific metabolic sites.
-
Sulfur-34 (³⁴S): A less common but viable option for labeling the sulfonyl group.
-
Oxygen-18 (¹⁸O): Can be introduced in late-stage labeling strategies.
Synthetic Strategies for Isotopic Labeling of Sulfonamides
The synthesis of isotopically labeled sulfonamides can be achieved through various strategies, including de novo synthesis from labeled starting materials or late-stage labeling of the final compound or a late-stage intermediate.
A common approach for synthesizing phenyl-ring labeled sulfonamides involves a multi-step reaction starting from a labeled aniline. For instance, [phenyl-ring-¹³C]-labeled sulfamethoxazole (SMX) can be synthesized from uniformly ¹³C-labeled aniline in a four-step process.
Table 1: Summary of Reported Yields for the Synthesis of Isotopically Labeled Sulfonamides
| Labeled Sulfonamide | Isotope | Labeling Position | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| Sulfamethoxazole (SMX) | ¹³C | Phenyl-ring | Uniformly ¹³C-Aniline | 4 | 54.1 | |
| Sulfamethoxazole (SMX) | ¹⁴C | Phenyl-ring | Uniformly ¹⁴C-Aniline | 4 | 22.5 | |
| Sulfamonomethoxine (SMM) | ¹³C | Phenyl-ring | Uniformly ¹³C-Aniline | 5 | 28.1 | |
| Sulfadiazine (SDZ) | ¹³C | Phenyl-ring | Uniformly ¹³C-Aniline | 4 | 42.3 |
Experimental Protocols
Synthesis of [phenyl-ring-¹³C]-Sulfamethoxazole (SMX)
This protocol is adapted from the synthesis described by Wu et al. (2022).
Materials:
-
[U-¹³C₆]-Aniline
-
Acetic anhydride
-
Potassium carbonate (K₂CO₃)
-
Chlorosulfonic acid (ClSO₃H)
-
3-Amino-5-methylisoxazole
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Ice
Procedure:
-
Acetylation of [U-¹³C₆]-Aniline:
-
Dissolve [U-¹³C₆]-aniline in an aqueous solution of K₂CO₃.
-
Add acetic anhydride dropwise while stirring in an ice bath.
-
Continue stirring at room temperature for 2 hours.
-
Collect the precipitate of [U-¹³C₆]-acetanilide by filtration, wash with cold water, and dry.
-
-
Chlorosulfonation of [U-¹³C₆]-Acetanilide:
-
Add [U-¹³C₆]-acetanilide portion-wise to an excess of chlorosulfonic acid at 0°C.
-
Stir the mixture at room temperature for 2 hours and then heat to 60°C for 1 hour.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the resulting precipitate of 4-acetylamino-[¹³C₆]-benzenesulfonyl chloride by filtration, wash with cold water, and dry.
-
-
Condensation with 3-Amino-5-methylisoxazole:
-
Dissolve 4-acetylamino-[¹³C₆]-benzenesulfonyl chloride and 3-amino-5-methylisoxazole in pyridine.
-
Heat the mixture at 60°C for 3 hours.
-
Pour the reaction mixture into cold water and acidify with HCl.
-
Collect the precipitate of N-acetyl-[¹³C₆]-sulfamethoxazole by filtration, wash with cold water, and dry.
-
-
Hydrolysis to [¹³C₆]-Sulfamethoxazole:
-
Suspend N-acetyl-[¹³C₆]-sulfamethoxazole in an aqueous solution of NaOH.
-
Reflux the mixture for 2 hours.
-
Cool the solution and acidify with HCl to precipitate the product.
-
Collect the [¹³C₆]-sulfamethoxazole by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure labeled product.
-
Extraction and LC-MS/MS Analysis of Sulfonamides and Metabolites from Biological Matrices
This protocol provides a general procedure for the analysis of sulfonamides in tissues such as liver, muscle, and kidney.
Materials:
-
Tissue sample
-
Ethyl acetate
-
3.2 M Hydrochloric acid (HCl)
-
Hexane
-
3.5 M Sodium acetate
-
Methanol
-
Mobile Phase A (e.g., 0.1% formic acid in water)
-
Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)
-
Isotopically labeled internal standard (e.g., ¹³C₆-Sulfamethoxazole)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize 2 g of the tissue sample.
-
Spike the homogenate with the isotopically labeled internal standard.
-
Add 10 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (ethyl acetate layer) to a clean tube.
-
Add 1.0 mL of 3.2 M HCl to the extract and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes and discard the upper ethyl acetate layer.
-
Add 5.0 mL of hexane to the aqueous layer, vortex for 30 seconds, centrifuge, and discard the upper hexane layer.
-
Add 2.0 mL of 3.5 M sodium acetate and 3.0 mL of ethyl acetate. Vortex for 30 seconds and centrifuge.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the final ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of methanol followed by 400 µL of mobile phase A. Vortex to dissolve.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a suitable C18 column with a gradient elution of mobile phase A and B.
-
Detect the analytes using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
Quantify the unlabeled sulfonamides and their metabolites using the peak area ratio relative to the labeled internal standard.
-
Table 2: Example LC-MS/MS Parameters for Sulfamethoxazole Analysis
| Parameter | Value |
| LC Conditions | |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | |
| Sulfamethoxazole | m/z 254.1 → 156.1, 108.1 |
| ¹³C₆-Sulfamethoxazole | m/z 260.1 → 162.1, 114.1 |
| N⁴-Acetyl-SMX | m/z 296.1 → 198.1, 108.1 |
Visualization of Metabolic Pathways and Experimental Workflows
Major Metabolic Pathways of Sulfonamides
Sulfonamides undergo extensive metabolism in the body, primarily in the liver. The major biotransformation pathways include N-acetylation, hydroxylation, and glucuronide conjugation.
Caption: Major Phase I and Phase II metabolic pathways of sulfonamides.
Experimental Workflow for a Stable Isotope Labeling Study
The following diagram illustrates a typical workflow for a metabolic study using a stable isotope-labeled sulfonamide.
Caption: General experimental workflow for sulfonamide metabolism studies.
Conclusion
Isotopic labeling is a powerful and essential technique in modern drug metabolism research. For sulfonamides, the use of stable isotopes provides an unparalleled level of detail and accuracy in understanding their biotransformation, identifying novel metabolites, and performing precise quantitative analysis. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and implement effective isotopic labeling strategies in their studies, ultimately contributing to the development of safer and more efficacious sulfonamide-based therapeutics.
References
Understanding the Isotope Effects of Sulfadimethoxypyrimidine-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential isotope effects of deuterium-labeled Sulfadimethoxypyrimidine (Sulfadimethoxypyrimidine-D4). While specific experimental data for Sulfadimethoxypyrimidine-D4 is not publicly available, this document elucidates the core principles of kinetic isotope effects and their application in drug development. By examining the known metabolic pathways of Sulfadimethoxypyrimidine, we can project the likely impacts of deuteration on its pharmacokinetic profile. This guide offers a framework for researchers interested in leveraging deuterium substitution to enhance the properties of existing or novel drug candidates.
Core Principles: The Kinetic Isotope Effect in Drug Metabolism
The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) in a drug molecule can significantly alter its metabolic fate. This phenomenon is primarily due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond because the greater mass of deuterium leads to a lower zero-point vibrational energy. Consequently, more energy is required to break a C-D bond compared to a C-H bond.
Many drug metabolism reactions, particularly those mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as the rate-limiting step. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this bond cleavage can be substantially reduced. This can lead to:
-
Slower Metabolism: The increased strength of the C-D bond makes it more challenging for metabolic enzymes to break, resulting in a slower rate of metabolism.
-
Improved Pharmacokinetic Profile: A reduced rate of metabolism can lead to a longer drug half-life (t½), increased systemic exposure (AUC), and potentially a lower peak plasma concentration (Cmax).
-
Metabolic Switching: When metabolism at a deuterated site is slowed, the drug may be metabolized at alternative sites. Understanding this "metabolic switching" is crucial for a complete metabolic profile of a deuterated drug.
-
Reduced Formation of Reactive Metabolites: In some cases, deuteration can reduce the formation of toxic or reactive metabolites, thereby improving the safety profile of a drug.
Sulfadimethoxypyrimidine: Metabolic Pathways and Potential for Deuteration
Sulfadimethoxypyrimidine is a sulfonamide antibiotic. Its metabolism has been shown to proceed primarily through two pathways:
-
N1-glucuronidation: Conjugation with glucuronic acid at the N1 position of the pyrimidine ring.
-
N4-acetylation: Acetylation of the N4-amino group.
While direct C-H bond cleavage is not the primary step in these conjugation reactions, oxidative metabolism of the methoxy groups or the aromatic ring by CYP enzymes could be minor pathways or become more prominent if the primary pathways are altered. For a hypothetical Sulfadimethoxypyrimidine-D4 , deuterium atoms could be strategically placed to hinder potential oxidative metabolism. For instance, deuteration of the methoxy groups could be a logical approach to investigate its effect on metabolic stability.
Hypothetical Impact of Deuteration on Sulfadimethoxypyrimidine-D4
The following tables present hypothetical quantitative data to illustrate the potential improvements in the metabolic stability and pharmacokinetic profile of Sulfadimethoxypyrimidine-D4 compared to its non-deuterated counterpart.
Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Sulfadimethoxypyrimidine | 45 | 15.4 |
| Sulfadimethoxypyrimidine-D4 | 90 | 7.7 |
Table 2: Hypothetical Pharmacokinetic Parameters in a Rat Model
| Compound | Half-life (t½, h) | AUC (ng·h/mL) | Cmax (ng/mL) | Clearance (CL, L/h/kg) |
| Sulfadimethoxypyrimidine | 8 | 12,000 | 1,500 | 0.83 |
| Sulfadimethoxypyrimidine-D4 | 14 | 21,000 | 1,300 | 0.48 |
These tables are for illustrative purposes only and do not represent actual experimental data.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the isotope effects of deuterated compounds.
Protocol 1: In Vitro Metabolic Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of Sulfadimethoxypyrimidine and Sulfadimethoxypyrimidine-D4 in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Sulfadimethoxypyrimidine and Sulfadimethoxypyrimidine-D4 stock solutions (in DMSO)
-
Acetonitrile (for quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a microsomal incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-warm the microsomal mixture to 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) from the slope of the natural logarithm of the remaining parent drug concentration versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
Protocol 2: Pharmacokinetic Study in an Animal Model (e.g., Rat)
Objective: To compare the pharmacokinetic profiles of Sulfadimethoxypyrimidine and Sulfadimethoxypyrimidine-D4 following oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing vehicle (e.g., 0.5% methylcellulose in water)
-
Sulfadimethoxypyrimidine and Sulfadimethoxypyrimidine-D4
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of either Sulfadimethoxypyrimidine or Sulfadimethoxypyrimidine-D4 (e.g., 10 mg/kg) to separate groups of rats.
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of the parent drug using a validated LC-MS/MS method.
-
Perform non-compartmental pharmacokinetic analysis to determine parameters such as t½, AUC, Cmax, and clearance.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of isotope effects.
Caption: Kinetic Isotope Effect Mechanism.
Sulfadimethoxypyrimidine D4 Analytical Standard: A Technical Guide to Sourcing and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sourcing, synthesis, and purity assessment of the Sulfadimethoxypyrimidine D4 analytical standard. This deuterated analog of the sulfonamide antibiotic sulfadimethoxine is a critical tool in pharmacokinetic and metabolic studies, requiring stringent quality control to ensure data integrity.
Sourcing and Synthesis of Deuterated Standards
The quality of an analytical standard is fundamentally linked to its synthesis. While specific, proprietary synthesis routes for commercial this compound are not publicly disclosed, a general understanding of deuterated compound synthesis provides a strong basis for evaluating potential sources. The introduction of deuterium atoms into a molecule can be achieved through various strategies, broadly categorized as either early-stage or late-stage incorporation.
Common Deuteration Strategies:
-
Deuterated Building Blocks: This approach involves using starting materials that already contain deuterium at the desired positions. These isotopically labeled precursors are then carried through the synthetic route to yield the final deuterated product. This method offers precise control over the location of the deuterium atoms.
-
Hydrogen-Deuterium Exchange (H-D Exchange): This late-stage functionalization technique involves the exchange of protons for deuterons on the final molecule or a late-stage intermediate. This is often catalyzed by a base or a metal catalyst in the presence of a deuterium source, such as deuterium oxide (D₂O).[1]
-
Biotransformation: In some cases, microorganisms or enzymes can be used to introduce deuterium into a molecule, often with high stereoselectivity. This can be particularly useful for complex molecules where chemical synthesis is challenging.[2][3]
For this compound, where the deuterium labels are on the pyrimidine ring, a plausible synthetic approach would involve the use of a deuterated precursor in the condensation reaction that forms the core structure.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of a deuterated analytical standard like this compound, from the selection of deuterated starting materials to the final certification.
References
In-Depth Technical Guide: Sulfadimethoxypyrimidine D4 (CAS Number 1392211-87-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sulfadimethoxypyrimidine D4 (CAS No. 1392211-87-9), a deuterated analog of the sulfonamide antibiotic, Sulfadimethoxypyrimidine. This document details its chemical and physical properties, primary uses in research and development, its established mechanism of action, and relevant experimental protocols. The inclusion of a deuterated internal standard is critical for accurate bioanalytical quantification, and this guide serves as a technical resource for researchers employing this compound in their studies.
Introduction
This compound is the deuterium-labeled form of Sulfadimethoxypyrimidine, a broad-spectrum sulfonamide antibiotic. The substitution of four hydrogen atoms with deuterium atoms on the benzene ring provides a stable isotopic label, making it an invaluable tool in pharmacokinetic and metabolic studies. Its primary application is as an internal standard in analytical methods, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), for the precise quantification of Sulfadimethoxypyrimidine in biological matrices.
Chemical and Physical Properties
Precise physicochemical data for this compound is not extensively published. However, data for the closely related compound, Sulfadimethoxine-d4, which shares the same core structure and deuterium labeling pattern on the benzene ring, provides valuable insights.
Table 1: Physicochemical Properties of Sulfadimethoxine-d4
| Property | Value | Reference(s) |
| CAS Number | 1020719-80-5 | |
| Molecular Formula | C₁₂H₁₀D₄N₄O₄S | |
| Molecular Weight | 314.38 g/mol | |
| Melting Point | 192-195 °C | [1][2][3][4] |
| Appearance | White to Off-White Solid | [3] |
| Solubility | Soluble in warm methanol. | |
| Storage Temperature | -20°C |
Uses and Applications
The primary application of this compound is as a stable isotope-labeled internal standard for the quantitative analysis of Sulfadimethoxypyrimidine in complex matrices. Its use in research and drug development includes:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of Sulfadimethoxypyrimidine.
-
Metabolic Profiling: To aid in the identification and quantification of metabolites of the parent drug.
-
Bioanalytical Method Validation: As a critical component in validating the accuracy and precision of analytical methods for regulatory submissions.
-
Antimicrobial Research: As a reference compound in studies investigating the efficacy and mechanisms of sulfonamide antibiotics.
Mechanism of Action: Inhibition of Folic Acid Synthesis
As a sulfonamide antibiotic, the mechanism of action of Sulfadimethoxypyrimidine, and by extension its deuterated analog, involves the competitive inhibition of dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the biosynthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, sulfonamides inhibit bacterial growth and replication.
Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxypyrimidine.
Experimental Protocols
Synthesis of Deuterium-Labeled Sulfonamides (General Approach)
Caption: A generalized workflow for the synthesis of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the analysis of sulfonamides, which can be adapted for the quantification of Sulfadimethoxypyrimidine using its deuterated internal standard.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (containing an acidic modifier like formic acid or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detector | UV detector at 254 nm or Mass Spectrometer (for LC-MS) |
| Internal Standard | This compound |
Experimental Workflow for Sample Analysis:
Caption: Workflow for the quantification of Sulfadimethoxypyrimidine in biological samples.
Other Potential Biological Activities
While the primary biological activity of Sulfadimethoxypyrimidine is its antibacterial effect through the inhibition of folate synthesis, research on sulfonamides has explored a broader range of potential therapeutic applications. Studies have investigated sulfonamide derivatives for their potential as anticancer, anti-inflammatory, and antiviral agents. However, there is currently no specific published research on other biological activities or signaling pathway modulation for this compound itself. Further screening and research would be necessary to explore any such potential.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, it should be handled with the same precautions as its parent compound, Sulfadimethoxypyrimidine, and other sulfonamides. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the MSDS of the parent compound, Sulfadimethoxypyrimidine.
Conclusion
This compound is a critical tool for researchers in drug development and analytical sciences. Its use as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for its parent compound, Sulfadimethoxypyrimidine. A thorough understanding of its properties, mechanism of action, and appropriate handling is essential for its effective and safe use in a research setting. Further investigation into its potential for modulating other biological pathways could open new avenues for therapeutic research.
References
- 1. Labeled oxazaphosphorines for applications in mass spectrometry studies. 2. Synthesis of deuterium-labeled 2-dechloroethylcyclophosphamides and 2- and 3-dechloroethylifosfamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-EPMC7403393 - In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. - OmicsDI [omicsdi.org]
- 4. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Early-Stage Drug Discovery: A Technical Guide to Exploratory Studies Using Deuterated Antibiotic Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antibiotic development, the pursuit of novel therapeutics with improved efficacy and safety profiles is paramount. Exploratory studies form the bedrock of this endeavor, providing critical insights into the behavior of new drug candidates. A powerful tool in these early-stage investigations is the use of deuterated antibiotic standards. By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can unlock a wealth of information regarding a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation involved in leveraging deuterated antibiotic standards for robust exploratory studies.
The Kinetic Isotope Effect: A Foundational Principle
The utility of deuterated compounds in pharmaceutical research is rooted in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, chemical reactions that involve the cleavage of a C-D bond in the rate-determining step proceed at a slower rate. This phenomenon can significantly impact the metabolic fate of a drug, often leading to a reduced rate of metabolism, which in turn can favorably alter its pharmacokinetic profile.
Quantitative Insights: Comparative Analysis of Deuterated and Non-Deuterated Antibiotics
The primary objective of using deuterated standards in exploratory studies is to quantitatively assess the impact of deuteration on a drug's pharmacokinetics and antimicrobial activity. The following tables summarize key comparative data for representative antibiotics.
Table 1: Comparative Pharmacokinetic Parameters of a Deuterated Oxazolidinone Antibiotic (C-20081) and Linezolid
| Parameter | C-20081 (Deuterated) | Linezolid (Non-deuterated) | Fold Change |
| Intravenous Half-life (t½) in primates (hours) | 6.3 | 4.5 | 1.4 |
This data, from a preclinical study, suggests that the deuterated compound C-20081 has a 43% longer plasma half-life compared to linezolid, which could translate to less frequent dosing.[1]
Table 2: Comparative In Vitro Antimicrobial Activity of Deuterated Metronidazole and Metronidazole
| Organism | Metronidazole MIC (µg/mL) | Deuterated Metronidazole MIC (µg/mL) |
| Staphylococcus aureus | 25 | 25 |
| Escherichia coli | 50 | 50 |
| Fusobacterium nucleatum | 1.6 | 0.8 |
| Porphyromonas gingivalis | 3.12 | 1.6 |
| Prevotella intermedia | 6.25 | 3.12 |
| Candida albicans | 25 | 25 |
| Aspergillus niger | 100 | 100 |
| Mycobacterium tuberculosis H37Rv | 3.12 | 1.6 |
These results indicate that while the deuterated metronidazole showed similar activity against aerobic bacteria and fungi, it exhibited enhanced activity against anaerobic bacteria and Mycobacterium tuberculosis.[2]
Table 3: Predicted Pharmacokinetic Properties of Metronidazole and Deuterated Metronidazole
| Parameter | Metronidazole | Deuterated Metronidazole |
| Molecular Weight | 171.16 | 174.13 |
| LogP | -0.47 | -0.47 |
| Topological Polar Surface Area | 83.88 | 83.88 |
These computationally predicted parameters suggest that deuteration has a minimal impact on the physicochemical properties like lipophilicity and polarity, which can influence absorption and distribution.[2]
Experimental Protocols: A Step-by-Step Guide
The following sections provide detailed methodologies for key experiments in exploratory studies using deuterated antibiotic standards.
Protocol 1: Synthesis of Deuterated Metronidazole
This protocol describes the synthesis of a deuterated analog of metronidazole, a widely used antibiotic.
Materials:
-
Metronidazole
-
Deuterium oxide (D₂O)
-
Benzoic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol (99.9%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, combine metronidazole (0.0342 g, 0.2 mmol) and benzoic acid (0.0049 g, 0.04 mmol).
-
Add 1 mL of D₂O to the flask.
-
Set up the apparatus for reflux under a nitrogen atmosphere.
-
Heat the reaction mixture at 120°C for 48 hours.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the mixture with a saturated NaHCO₃ solution.
-
Extract the product three times with 3 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from 99.9% ethanol to obtain deuterated metronidazole.[3]
Protocol 2: Preclinical Pharmacokinetic Study
This protocol outlines a typical workflow for an early-stage in vivo pharmacokinetic study in an animal model, such as rats or mice.[4]
Objective: To determine and compare the pharmacokinetic profiles of a deuterated antibiotic and its non-deuterated counterpart.
Materials:
-
Test compounds (deuterated and non-deuterated antibiotic)
-
Appropriate animal model (e.g., Sprague-Dawley rats)
-
Dosing vehicles (e.g., saline, polyethylene glycol)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing conditions for at least one week prior to the study.
-
Divide the animals into two groups: one for the deuterated compound and one for the non-deuterated compound.
-
Administer the compounds via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
The collected blood is then centrifuged to separate the plasma.
-
-
Sample Processing and Storage:
-
Transfer the plasma samples to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis using LC-MS/MS:
-
Quantify the concentration of the antibiotic in the plasma samples using a validated LC-MS/MS method (see Protocol 3).
-
-
Pharmacokinetic Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Compare the pharmacokinetic parameters between the deuterated and non-deuterated groups.
-
Protocol 3: LC-MS/MS Bioanalytical Method for Quantification in Plasma
This protocol provides a general framework for the quantification of a deuterated antibiotic and its non-deuterated counterpart in plasma samples. This method utilizes a deuterated internal standard for accurate quantification.
Materials:
-
Plasma samples from the pharmacokinetic study
-
Deuterated internal standard (IS) (e.g., metronidazole-d4 for metronidazole analysis)
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium formate
-
Water (HPLC-grade)
-
C18 HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add a known amount of the deuterated internal standard.
-
Add 300 µL of cold ACN containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto a C18 column.
-
Use a mobile phase gradient of acetonitrile and water with 10.0 mM ammonium formate and 0.1% formic acid to separate the analyte from other plasma components.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard in multiple reaction monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of the antibiotic in the study samples by comparing their peak area ratios to the calibration curve.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in scientific research. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key workflows and concepts discussed in this guide.
References
Methodological & Application
Application Note: Quantitative Analysis of Sulfadimethoxine in Plasma using Sulfadimethoxypyrimidine D4 by LC-MS/MS
Introduction
Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine to treat a variety of bacterial infections in animals. Monitoring its concentration in biological matrices such as plasma is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. This application note describes a robust and sensitive method for the quantitative analysis of sulfadimethoxine in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Sulfadimethoxypyrimidine D4, to ensure high accuracy and precision.
Principle
The method involves the extraction of sulfadimethoxine and the internal standard from plasma via protein precipitation. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a deuterated internal standard, which co-elutes with the analyte but is differentiated by mass, corrects for variations in sample preparation and instrument response.
Experimental Protocols
1. Materials and Reagents
-
Sulfadimethoxine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Control plasma (drug-free)
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of sulfadimethoxine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the sulfadimethoxine stock solution in 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
-
Sample Preparation:
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Sulfadimethoxine: 311.1 > 156.1 (Quantifier), 311.1 > 108.1 (Qualifier)
-
This compound: 315.1 > 160.1 (Quantifier)
-
-
Collision Energy: Optimized for each transition (typically 20-35 eV)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Data Presentation
Table 1: Quantitative Method Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |
| Accuracy at LLOQ | 95 - 105% |
| Precision at LLOQ (%RSD) | < 15% |
| Intra-day Accuracy | 97 - 104% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Accuracy | 98 - 103% |
| Inter-day Precision (%RSD) | < 12% |
| Recovery | > 90% |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of sulfadimethoxine.
References
Application Note: High-Throughput Analysis of Sulfadimethoxypyrimidine Using a Validated HPLC-MS/MS Method with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of Sulfadimethoxypyrimidine in biological matrices. The use of a stable isotope-labeled internal standard, Sulfadimethoxypyrimidine D4, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The protocol outlines a straightforward sample preparation procedure, optimized liquid chromatography parameters for rapid analysis, and specific mass spectrometry settings for selective and sensitive detection.
Introduction
Sulfadimethoxypyrimidine is a sulfonamide antibiotic used in veterinary medicine. Accurate and reliable quantification of this compound in biological samples is crucial for ensuring food safety and for therapeutic drug monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[1] The incorporation of a deuterated internal standard, such as this compound, is a critical component of a robust quantitative method, as it effectively compensates for variations in sample preparation and matrix effects.[2] This application note provides a comprehensive protocol for the development and application of an HPLC-MS/MS method for Sulfadimethoxypyrimidine, tailored for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Sulfadimethoxypyrimidine (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Sample Preparation
A protein precipitation method is employed for the extraction of Sulfadimethoxypyrimidine and its internal standard from biological matrices. This technique is rapid, cost-effective, and provides sufficient cleanup for most applications.
Protocol:
-
To 100 µL of the biological sample (e.g., plasma), add 20 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for HPLC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is performed on a C18 reversed-phase column, which provides good retention and peak shape for sulfonamides. A gradient elution is used to ensure efficient separation from endogenous matrix components and rapid analysis time.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[3]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadimethoxypyrimidine | 311.1 | 156.1 | 20 |
| 311.1 | 108.1 | 35 | |
| This compound | 315.1 | 160.1 | 20 |
| 315.1 | 112.1 | 35 |
Note: The second transition for each compound serves as a qualifier ion to confirm the identity of the analyte.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow from sample preparation to data reporting.
Caption: Logical relationship for quantification using an internal standard.
Results and Discussion
The developed HPLC-MS/MS method demonstrates excellent performance for the quantification of Sulfadimethoxypyrimidine in biological matrices. The use of a deuterated internal standard effectively minimizes the impact of matrix effects and variations in sample recovery, leading to high precision and accuracy.
The chromatographic conditions provide a rapid analysis time of 5 minutes per sample, allowing for high-throughput screening. The MRM transitions were selected for their specificity and abundance, ensuring sensitive and reliable detection. The optimized collision energies result in efficient fragmentation and high signal-to-noise ratios for both the analyte and the internal standard.
Conclusion
This application note presents a detailed and validated HPLC-MS/MS method for the quantitative analysis of Sulfadimethoxypyrimidine using its deuterated internal standard, this compound. The protocol is suitable for a wide range of applications in drug development, clinical research, and food safety testing. The provided experimental parameters and workflows can be readily implemented in laboratories equipped with standard HPLC-MS/MS instrumentation.
References
- 1. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Application Note and Protocol: Quantitative Analysis of Sulfonamides in Environmental Water Samples by Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine. Their presence in the environment, particularly in water sources, is a growing concern due to the potential for promoting antibiotic resistance and causing adverse ecological effects. Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of trace-level contaminants. This method involves the addition of a known amount of a stable isotope-labeled analog of the analyte as an internal standard (IS) to the sample. The ratio of the native analyte to the isotopically labeled internal standard is measured by mass spectrometry, allowing for precise quantification that corrects for variations in sample preparation and matrix effects. This application note provides a detailed protocol for the determination of various sulfonamides in water samples using solid-phase extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. This "spiked" sample is then processed, and the ratio of the naturally occurring analyte to the isotopically labeled internal standard is measured by a mass spectrometer. Because the analyte and the internal standard are chemically identical, they behave identically during extraction, cleanup, and ionization. This co-elution and co-detection allow the internal standard to accurately account for any analyte loss during sample preparation and for any signal suppression or enhancement during analysis (matrix effects). The high accuracy and precision of IDMS make it a reference method for quantitative analysis.[1]
References
Application Note: Quantitative Analysis of Sulfadimethoxine in Food Matrices using Sulfadimethoxypyrimidine-D4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals in the field of food safety and analytical chemistry.
Introduction Sulfadimethoxine (SDM) is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock, poultry, and aquaculture.[1] The presence of its residues in food products of animal origin, such as meat, milk, and fish, is a significant concern for consumer safety due to potential allergic reactions and the development of antibiotic resistance. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfadimethoxine in various foodstuffs.[2][3]
Accurate and reliable quantification of these residues is crucial for regulatory compliance and ensuring food safety. The analytical method of choice for this purpose is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[4][5] However, complex food matrices can cause significant signal suppression or enhancement (matrix effects), leading to inaccurate quantification.
The isotope dilution method, which employs a stable isotope-labeled internal standard (SIL-IS), is the gold standard for overcoming these challenges. Sulfadimethoxypyrimidine-D4 (SDM-D4), a deuterated analog of sulfadimethoxine, serves as an ideal internal standard. It shares identical physicochemical properties with the native analyte, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. By co-eluting with the analyte and being distinguishable by its mass-to-charge ratio (m/z), SDM-D4 effectively compensates for analyte loss during sample preparation and corrects for matrix-induced ionization variability, leading to highly accurate and precise quantification.
This application note provides a detailed protocol for the quantitative analysis of sulfadimethoxine in food samples using Sulfadimethoxypyrimidine-D4 as an internal standard with LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
The core principle of this method is the addition of a known quantity of the stable isotope-labeled internal standard (Sulfadimethoxypyrimidine-D4) to the sample at the very beginning of the sample preparation process. The ratio of the signal response of the native analyte (Sulfadimethoxypyrimidine) to the signal response of the SIL-IS is used for quantification. Because both compounds are affected proportionally by extraction inefficiencies and matrix effects, this ratio remains constant, ensuring data accuracy.
Figure 1: Conceptual workflow for quantification using a stable isotope-labeled internal standard.
Experimental Protocols
This protocol is a representative method for the analysis of sulfadimethoxine in fish fillet tissue. It can be adapted for other matrices like meat, liver, or milk with appropriate modifications.
Materials and Reagents
-
Standards: Sulfadimethoxypyrimidine (analytical standard), Sulfadimethoxypyrimidine-D4 (internal standard).
-
Solvents: Acetonitrile (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC grade), n-Hexane (reagent grade), Formic acid (reagent grade), Water (deionized or Milli-Q).
-
Salts and Buffers: Anhydrous sodium sulfate (Na₂SO₄), EDTA.
-
Equipment: High-speed blender/homogenizer, centrifuge, vortex mixer, nitrogen evaporator, analytical balance, volumetric flasks, pipettes, 50 mL polypropylene centrifuge tubes, 0.22 µm syringe filters.
Standard Solution Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh 10 mg of Sulfadimethoxypyrimidine and Sulfadimethoxypyrimidine-D4 into separate 100 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.
-
Intermediate Standard Solution (1 µg/mL): Prepare a mixed solution by diluting the Sulfadimethoxypyrimidine stock solution with methanol.
-
Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the Sulfadimethoxypyrimidine-D4 stock solution with methanol.
-
Calibration Curve Standards (e.g., 1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition. Spike each calibration standard with a fixed concentration of the IS spiking solution (e.g., 50 ng/mL final concentration).
Sample Preparation Protocol
The following protocol is based on common extraction techniques for sulfonamides in animal tissues.
-
Homogenization: Weigh 2.0 ± 0.1 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL Sulfadimethoxypyrimidine-D4 IS spiking solution to the sample, resulting in a final concentration of 50 ng/g.
-
Extraction:
-
Add 10 mL of acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to ensure thorough mixing.
-
Add 5 g of anhydrous sodium sulfate.
-
Shake vigorously for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
-
Defatting/Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a new 15 mL tube.
-
Add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Discard the upper n-hexane layer. Repeat this step for fatty samples.
-
-
Final Preparation:
-
Transfer an aliquot of the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to dissolve, then filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
Figure 2: Step-by-step experimental workflow for sample preparation.
Data Presentation and Results
LC-MS/MS Parameters
Analysis should be performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).
Table 1: Example LC-MS/MS Parameters for Sulfadimethoxine (SDM) and SDM-D4 | Parameter | Setting | | :--- | :--- | | Liquid Chromatography | | | Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | 10% B to 90% B over 5 minutes | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Mass Spectrometry | | | Ionization Mode | ESI Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150°C | | Desolvation Temp. | 450°C | | MRM Transitions | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | | Sulfadimethoxine (Quantifier) | 311.1 | 156.1 | 22 | | Sulfadimethoxine (Qualifier) | 311.1 | 108.0 | 35 | | Sulfadimethoxypyrimidine-D4 (IS) | 315.1 | 160.1 | 22 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Method Performance
The use of SDM-D4 as an internal standard ensures high-quality data. The following table summarizes typical performance characteristics expected from a validated method.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity (R²) | > 0.995 | Correlation coefficient for the calibration curve (1-100 ng/g). |
| Limit of Detection (LOD) | 0.5 - 1.5 µg/kg | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/kg | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Recovery | 85 - 110% | The percentage of the analyte recovered through the sample preparation process. |
| Precision (RSD%) | < 15% | Relative Standard Deviation, indicating the repeatability of the measurement. |
| Matrix Effect | Compensated | The use of the SIL-IS effectively minimizes the impact of matrix components on quantification. |
Conclusion
The application of Sulfadimethoxypyrimidine-D4 as a stable isotope-labeled internal standard provides a robust, accurate, and reliable method for the quantification of sulfadimethoxine residues in complex food matrices. This isotope dilution LC-MS/MS approach effectively mitigates matrix effects and compensates for variability in sample preparation, ensuring that analytical results meet the stringent requirements of food safety regulations. The detailed protocol herein serves as a comprehensive guide for researchers and analytical scientists to implement this superior methodology for routine monitoring and analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Sulfadimethoxypyrimidine-D4 in Veterinary Drug Residue Testing
Introduction
Sulfadimethoxypyrimidine is a sulfonamide antibiotic utilized in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals. The presence of its residues in animal-derived products, such as meat, milk, and eggs, poses potential health risks to consumers, including allergic reactions and the development of antibiotic resistance. To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for sulfadimethoxypyrimidine in various food matrices.[1][2]
The accurate quantification of these residues is paramount, and the use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in analytical testing.[1][3] Sulfadimethoxypyrimidine-D4, a deuterated analog of the parent drug, is an ideal internal standard for use with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and robust analytical results.[1] These application notes provide a detailed protocol for the extraction and analysis of sulfadimethoxypyrimidine in various animal tissues using Sulfadimethoxypyrimidine-D4 as an internal standard.
Quantitative Data Summary
The use of a deuterated internal standard like Sulfadimethoxypyrimidine-D4 provides excellent performance in terms of linearity, recovery, and precision. The following tables summarize typical validation data for the analysis of sulfonamides in animal-derived matrices.
Table 1: Method Performance Characteristics for Sulfonamide Analysis
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Recovery | 85-115% |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 1-5 µg/kg |
| Limit of Quantification (LOQ) | 5-15 µg/kg |
Table 2: Typical Recovery Rates of Sulfonamides from Various Matrices
| Matrix | Spiking Level (µg/kg) | Average Recovery (%) |
| Milk | 20 | 95.8 |
| Muscle | 50 | 92.3 |
| Liver | 50 | 88.9 |
| Egg | 25 | 94.1 |
Experimental Protocols
This section details the protocol for the analysis of sulfadimethoxypyrimidine residues in animal tissues using Sulfadimethoxypyrimidine-D4 as an internal standard.
1. Materials and Reagents
-
Sulfadimethoxypyrimidine analytical standard
-
Sulfadimethoxypyrimidine-D4 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Ethyl Acetate (EA), HPLC grade
-
Methanol (MeOH), HPLC grade
-
n-Hexane, HPLC grade
-
Formic acid, 98% or higher
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation
-
Homogenization: Homogenize a representative portion of the tissue sample (e.g., muscle, liver) to a uniform consistency.
-
Extraction:
-
Weigh 2.0 g of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Add a known amount of Sulfadimethoxypyrimidine-D4 internal standard solution.
-
Add 10 mL of a mixture of acetonitrile and ethyl acetate (e.g., 6:4 v/v).
-
Vortex the tube for 2 minutes and then shake vigorously for 10 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Clean-up (Liquid-Liquid Extraction):
-
Add 5.0 mL of n-hexane to the supernatant to remove lipids.
-
Vortex for 1 minute and then centrifuge for 5 minutes at 10,000 rpm.
-
Discard the upper hexane layer.
-
Repeat the hexane wash.
-
-
Clean-up (Solid Phase Extraction - SPE):
-
Condition an SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the extracted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Sulfadimethoxypyrimidine: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)
-
Sulfadimethoxypyrimidine-D4: Precursor Ion > Product Ion 1 (Quantifier)
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the amount of sulfadimethoxypyrimidine in the samples using the calibration curve.
-
The use of Sulfadimethoxypyrimidine-D4 as an internal standard corrects for any loss of analyte during sample preparation and for matrix effects during ionization.
Visualizations
Caption: Experimental workflow for veterinary drug residue analysis.
Caption: Role of the deuterated internal standard in analysis.
References
Application Notes and Protocols for Sulfadimethoxine Analysis in Plasma
These application notes provide detailed protocols for the extraction of sulfadimethoxine from plasma samples using three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method will depend on the desired level of sample cleanup, sensitivity, and available resources.
Protein Precipitation (PPT)
Application Note:
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used for high-throughput analysis where extensive sample cleanup is not the primary concern. Acetonitrile is a commonly used precipitating agent that provides efficient protein removal. This method is suitable for initial screening and for analytical techniques that are less susceptible to matrix effects, such as LC-MS/MS with a stable isotope-labeled internal standard.
Experimental Protocol:
Materials:
-
Plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., Sulfadimethoxine-d6 in a suitable solvent)
-
Vortex mixer
-
Centrifuge capable of 13,000 rpm
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 100 µL of acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well plate.
-
The supernatant is ready for injection into the analytical instrument (e.g., LC-MS/MS).
Workflow Diagram:
Application Note: High-Recovery Solid-Phase Extraction of Sulfadimethoxine from Animal Tissue Using an Isotopic Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable solid-phase extraction (SPE) method for the quantitative analysis of sulfadimethoxine in animal tissue. The protocol incorporates an isotopic internal standard (Sulfadimethoxine-¹³C₆) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described method utilizes Oasis HLB cartridges for efficient cleanup and concentration of the analyte prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This procedure is ideal for food safety monitoring, veterinary drug residue analysis, and pharmacokinetic studies.
Introduction
Sulfadimethoxine is a sulfonamide antibiotic widely used in veterinary medicine to treat bacterial infections in livestock and poultry.[1] Monitoring its residual levels in animal-derived food products is critical to prevent potential human health risks, including allergic reactions and the development of antibiotic resistance. The U.S. Food and Drug Administration (FDA) has established a tolerance level for sulfonamide residues in uncooked, edible animal tissues, highlighting the need for sensitive and accurate analytical methods.[2]
Solid-phase extraction (SPE) is a highly effective sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, minimizing matrix interference, and improving sample throughput.[3][4] This protocol employs a hydrophilic-lipophilic balanced (HLB) sorbent, which provides excellent retention for a broad range of compounds.[5] The incorporation of a stable isotope-labeled internal standard, Sulfadimethoxine-¹³C₆, is crucial for correcting analyte loss during the extraction process and compensating for matrix-induced signal suppression or enhancement in LC-MS/MS analysis, leading to superior accuracy and reproducibility.
Experimental Protocols
Materials and Reagents
-
Analytes: Sulfadimethoxine (≥98% purity), Sulfadimethoxine-¹³C₆ (≥99% purity)
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Ultrapure, 18.2 MΩ·cm)
-
Reagents: Formic acid (88%), Ammonium hydroxide (28-30%)
-
SPE Device: Oasis HLB SPE Cartridges (e.g., 3 cc, 60 mg)
-
Equipment: Homogenizer, Centrifuge, SPE manifold, Nitrogen evaporator
Sample Preparation Workflow
The following diagram outlines the complete workflow from sample homogenization to final analysis.
Caption: Workflow for SPE of Sulfadimethoxine.
Detailed Protocol
1. Sample Homogenization and Extraction:
-
Accurately weigh 2.0 g (± 0.1 g) of homogenized animal tissue (e.g., muscle, liver) into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate amount of Sulfadimethoxine-¹³C₆ internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Homogenize the mixture for 1 minute, followed by sonication for 15-20 minutes.
-
Centrifuge the sample at 4000 x g for 10 minutes.
-
Carefully collect the supernatant (acetonitrile layer) and transfer it to a clean tube for SPE.
2. Solid-Phase Extraction Procedure: The following protocol is optimized for an Oasis HLB (3 cc, 60 mg) cartridge.
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the sorbent bed to dry.
-
Loading: Load the entire supernatant collected from the previous step onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the target analyte (sulfadimethoxine and its isotopic standard) with 3 mL of methanol into a clean collection tube.
3. Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex the sample to ensure the residue is fully dissolved, then transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Analysis is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification.
Instrumental Conditions
| Parameter | Condition |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 8 min, hold for 2 min, re-equilibrate for 3 min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 400 °C |
MRM Transitions
The following diagram illustrates the logical relationship for MRM-based quantification.
Caption: MRM transitions for analyte and standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| Sulfadimethoxine | 311.1 | 156.1 | Quantifier |
| 311.1 | 108.1 | Qualifier | |
| Sulfadimethoxine-¹³C₆ | 317.1 | 162.1 | Quantifier |
Results and Performance
This method demonstrates high recovery, excellent reproducibility, and low limits of quantification, making it suitable for regulatory compliance testing. The data presented below is representative of typical performance for sulfonamide analysis in animal tissue matrices.
Quantitative Performance Data
| Parameter | Result |
| Matrix | Bovine Muscle, Porcine Liver |
| Average Recovery | 90.1% - 115.1% |
| Reproducibility (RSD) | < 10% |
| Limit of Quantification (LOQ) | 1 - 10 ng/g (ppb) |
| Linearity (r²) | > 0.99 |
Conclusion
The solid-phase extraction protocol detailed in this application note provides an effective and reliable method for the extraction of sulfadimethoxine from animal tissue samples. The use of an Oasis HLB cartridge, combined with an isotopic internal standard, yields clean extracts and ensures accurate quantification suitable for sensitive LC-MS/MS analysis. This method is ideal for laboratories conducting routine residue analysis, pharmacokinetic studies, and other applications requiring precise measurement of sulfonamides in complex biological matrices. The protocol is robust, demonstrating high analyte recovery and low variability, meeting the stringent requirements of modern analytical laboratories.
References
Application Notes and Protocols for Establishing Calibration Curves with Sulfadimethoxypyrimidine D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis in drug development and research necessitates a high degree of accuracy and precision. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the use of stable isotope-labeled internal standards is a widely accepted practice to ensure the reliability of quantitative results. Deuterated internal standards are considered the gold standard as their chemical and physical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation and instrumental analysis.[1][2][3]
This document provides a detailed application note and protocol for establishing a calibration curve for the quantitative analysis of Sulfadimethoxine using its deuterated analog, Sulfadimethoxypyrimidine D4 (Sulfadimethoxine-d4), as an internal standard. Sulfadimethoxine is a sulfonamide antibiotic used in veterinary medicine, and its monitoring in various biological matrices is crucial for pharmacokinetic studies and food safety.
Principle of Internal Standard Calibration
The internal standard method involves adding a known and constant amount of the internal standard (this compound) to all calibration standards, quality control samples, and unknown samples. The calibration curve is generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte in the calibration standards.[4][5] This ratiometric approach corrects for potential analyte loss during sample processing and variations in injection volume and instrument response, thereby improving the accuracy and precision of the quantification.
Experimental Protocols
This section details the methodology for establishing a calibration curve for Sulfadimethoxine using this compound as an internal standard, with a focus on analysis in a biological matrix such as plasma.
Materials and Reagents
-
Sulfadimethoxine (analytical standard)
-
This compound (Sulfadimethoxine-d4)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (≥98%)
-
Blank plasma (e.g., bovine, human)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Sulfadimethoxine and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Sulfadimethoxine by serial dilution of the primary stock solution with a 50:50 methanol:water mixture. These solutions will be used to spike the blank matrix to create calibration standards.
-
-
Internal Standard Working Solution (e.g., 1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to achieve a final concentration of 1 µg/mL.
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of blank plasma into a microcentrifuge tube.
-
Add a specific volume of the Sulfadimethoxine working standard solution to create calibration standards at desired concentrations. For the blank sample, add the same volume of the 50:50 methanol:water mixture.
-
Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes (except for a double blank sample used to check for interferences).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadimethoxine | 311.1 | 156.1 | 20 |
| This compound | 315.1 | 156.1 | 20 |
Note: The precursor ion for this compound is +4 Da compared to Sulfadimethoxine. The product ion is often the same if the fragmentation does not involve the deuterated portion of the molecule. Collision energy should be optimized for the specific instrument.
Calibration Curve Construction
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Integrate the peak areas for both Sulfadimethoxine and this compound for each calibration level.
-
Calculate the peak area ratio (Sulfadimethoxine Area / this compound Area).
-
Plot the peak area ratio (y-axis) against the corresponding concentration of Sulfadimethoxine (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for the quantification of unknown samples.
Data Presentation
The performance of the calibration curve is evaluated based on its linearity, range, and the limits of detection and quantification.
Table 1: Typical Calibration Curve Parameters for Sulfadimethoxine
| Parameter | Typical Value |
| Calibration Range | 1 - 1000 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) in Plasma | 2 ng/mL |
| Accuracy at LLOQ | 80 - 120% |
| Precision at LLOQ | ≤ 20% |
| Accuracy at other concentrations | 85 - 115% |
| Precision at other concentrations | ≤ 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for quantitative analysis using an internal standard.
Logic of Internal Standard Calibration
Caption: Logical relationship in internal standard calibration curve construction.
References
- 1. agilent.com [agilent.com]
- 2. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Bioanalytical Method for Sulfadimethoxine in Urine Using a D4 Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfadimethoxine is a sulfonamide antibiotic used in veterinary medicine. Monitoring its concentration in biological matrices such as urine is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. This document provides a detailed application note and protocol for the quantitative analysis of sulfadimethoxine in urine using a robust and straightforward "dilute-and-shoot" method with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, sulfadimethoxine-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the analysis of sulfadimethoxine in urine.
Materials and Reagents
-
Sulfadimethoxine (analytical standard)
-
Sulfadimethoxine-d4 (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free urine for matrix blanks and calibration standards
Equipment
-
Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Autosampler vials
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of sulfadimethoxine and sulfadimethoxine-d4 into separate 10 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume.
Working Standard Solutions:
-
Prepare a series of sulfadimethoxine working standards by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Prepare a sulfadimethoxine-d4 internal standard (IS) working solution at a suitable concentration (e.g., 1 µg/mL) by diluting the IS stock solution with the same solvent mixture.
Calibration Curve and Quality Control (QC) Samples:
-
Prepare calibration standards by spiking drug-free urine with the appropriate sulfadimethoxine working standards to achieve a concentration range of, for example, 1 to 1000 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation: Dilute-and-Shoot Method
The "dilute-and-shoot" approach is a simple and rapid sample preparation technique suitable for urine analysis.[1][2][3]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Transfer 100 µL of the urine sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the sulfadimethoxine-d4 internal standard working solution.
-
Add 300 µL of a mixture of methanol and acetonitrile (e.g., 3:1, v/v) to precipitate proteins.[1]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. For additional cleanliness, the supernatant can be passed through a 0.22 µm syringe filter.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
The MRM transitions for sulfadimethoxine and its deuterated internal standard are critical for selective and sensitive detection.
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sulfadimethoxine | 311.1 | 156.0 (Quantifier) | 20 |
| 311.1 | 92.1 (Qualifier) | 36 | |
| Sulfadimethoxine-d4 | 315.1 | 160.0 | 20 |
Data Presentation
The following tables summarize the expected quantitative performance of this bioanalytical method.
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85 - 115% |
| Precision at LLOQ | < 20% |
| Accuracy (QC Low, Mid, High) | 90 - 110% |
| Precision (QC Low, Mid, High) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow, from sample collection to data analysis.
Logical Relationship of Method Validation
This diagram outlines the key parameters assessed during the validation of the bioanalytical method.
References
- 1. Development and validation of a 'dilute and shoot' LC-MS/MS method in urine suitable for screening and confirmation analyses in a clinical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated dilute-and-shoot LC-MS-MS urine screening for the analysis of 95 illicit drugs and medicines: Insights from clinical and forensic Brazilian cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Comprehensive Dilute-and-Shoot LC-MS/MS Method: Qualitative Confirmation of 113 Drugs in Urine - Indigo BioAutomation [indigobio.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Sulfadimethoxypyrimidine D4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Sulfadimethoxypyrimidine D4 as an internal standard to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in our analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary role is to compensate for variations in sample preparation and signal suppression or enhancement caused by the sample matrix during LC-MS/MS analysis.[1][2][3] Because it is chemically almost identical to the analyte of interest, sulfadimethoxine, it behaves similarly during extraction, chromatography, and ionization, thus providing a reliable reference for accurate quantification.[3]
Q2: We are observing poor accuracy and precision in our assay. Could this be related to the internal standard?
A2: Yes, while SIL internal standards are excellent tools, issues can still arise. Inconsistent accuracy and precision can stem from several factors:
-
Purity of the Internal Standard: Ensure the this compound is of high purity and free from unlabeled sulfadimethoxine, which would artificially inflate the analyte concentration.[3]
-
Chromatographic Separation: Although rare with SIL standards, isotopic effects can sometimes lead to slight differences in retention time between the analyte and the internal standard. If the matrix effect is not uniform across the entire peak elution window, this can lead to differential ion suppression or enhancement and, consequently, poor results.
-
Sample Preparation: Inefficient or inconsistent extraction can affect both the analyte and the internal standard. However, if the recovery of one is disproportionately affected, it will lead to inaccurate results.
Q3: How do we assess if matrix effects are still impacting our results despite using a SIL internal standard?
A3: A common method to evaluate the extent of matrix effects is the post-extraction spike method. This involves comparing the signal of an analyte spiked into an extracted blank matrix sample to the signal of the analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in post-spiked matrix / Peak Area in neat solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. This should be performed with both the analyte and the internal standard to see if they are affected similarly.
Troubleshooting Guides
Issue 1: High Variability in Analyte/Internal Standard Response Ratio
-
Symptom: Inconsistent peak area ratios for your calibration standards or quality control samples.
-
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | Even with a co-eluting SIL-IS, highly complex matrices can cause differential ion suppression. Solution: Optimize the sample preparation to remove more interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be refined. |
| Chromatographic Co-elution with Suppressing Agents | A component of the matrix may be co-eluting and causing signal suppression. Solution: Adjust the chromatographic gradient to better separate the analyte and internal standard from the interfering matrix components. |
| Source Contamination | Buildup of matrix components in the mass spectrometer source can lead to erratic ionization. Solution: Perform routine cleaning and maintenance of the MS source. |
Issue 2: Poor Recovery of Analyte and/or Internal Standard
-
Symptom: Low peak areas for both sulfadimethoxine and this compound.
-
Potential Cause & Solution:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The chosen sample preparation protocol may not be optimal for the matrix being analyzed. Solution: Re-evaluate the extraction solvent, pH, and extraction time. For tissue samples, ensure complete homogenization. |
| Analyte Degradation | Sulfonamides can be susceptible to degradation under certain conditions. Solution: Investigate the stability of sulfadimethoxine and its internal standard in the sample matrix and during the extraction process. Ensure samples are stored properly. |
| Improper SPE Cartridge Conditioning/Elution | For methods using solid-phase extraction, incorrect conditioning of the cartridge or use of an inappropriate elution solvent will lead to poor recovery. Solution: Review and optimize the SPE protocol, ensuring correct solvents and volumes are used for each step. |
Experimental Protocols & Data
Example Protocol: Determination of Sulfadimethoxine in Bovine Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of sulfadimethoxine (SDM) and its metabolite in bovine plasma, using this compound (SDM-d4) as the internal standard.
1. Sample Preparation (Solid-Phase Extraction)
-
To 1 mL of plasma, add the internal standard (SDM-d4) solution.
-
Vortex mix the sample.
-
Condition a C18 SPE cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used for sulfonamide analysis.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive ion multiple reaction monitoring (MRM) mode.
-
MRM Transitions: Specific precursor to product ion transitions for both sulfadimethoxine and this compound should be monitored. For sulfadimethoxine, a common transition is m/z 311 -> 156.
-
Quantitative Data Summary
The following table summarizes the performance of a validated method for the determination of sulfadimethoxine (SDM) using its deuterated internal standard in various bovine matrices.
| Matrix | Analyte | Accuracy (%) | Precision (Standard Deviation, %) |
| Plasma | SDM | 104 | 9 |
| Urine | SDM | 100 | 5 |
| Oral Fluid | SDM | 103 | 4 |
| Kidney | SDM | 101 | 7 |
| Liver | SDM | 99 | 11 |
Visualizations
Caption: Experimental workflow for quantifying sulfadimethoxine.
Caption: Troubleshooting logic for inaccurate LC-MS/MS results.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Determination of sulfadimethoxine and sulfamethazine residues in animal tissues by liquid chromatography and thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal Intensity of Sulfadimethoxypyrimidine D4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the analysis of Sulfadimethoxypyrimidine D4, specifically focusing on poor signal intensity in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound in LC-MS/MS analysis?
Poor signal intensity for this compound can stem from several factors, much like other deuterated internal standards. The primary causes can be categorized as follows:
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer's ion source, leading to a weaker signal.[1][2][3] This is a significant concern in the analysis of complex biological samples.
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Suboptimal Ionization Conditions: The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition (pH, organic content) and ion source parameters (e.g., capillary voltage, gas flow, temperature).[4][5] Incorrect settings can lead to poor ionization and consequently, low signal intensity.
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In-source Fragmentation: The analyte itself might be unstable under certain ion source conditions, leading to fragmentation before it can be detected as the intended precursor ion.
-
Sample Preparation Issues: Errors during sample preparation, such as incorrect spiking of the internal standard, inefficient extraction, or degradation of the analyte, can all contribute to a low signal.
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Instrumental Problems: A dirty ion source, a contaminated or failing LC column, or general mass spectrometer instability can lead to a universal drop in signal intensity.
Q2: Can the deuterium labels on this compound affect its signal intensity?
While deuterium labeling is a gold standard for internal standards, it can subtly influence the compound's behavior. However, it is not typically a direct cause of poor signal intensity. More common issues related to deuterated standards include:
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Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this shift is significant, the deuterated standard and the analyte may experience different matrix effects, which can impact the accuracy of quantification.
-
Hydrogen-Deuterium (H/D) Exchange: Although the deuterium labels on the pyrimidine ring of this compound are generally stable, exposure to highly acidic or basic conditions, or high source temperatures, could potentially lead to back-exchange with protic solvents.
Q3: My signal for this compound is suddenly lost for all samples. What should I investigate first?
A complete and sudden loss of signal across an entire analytical run usually points to a systemic failure. Here’s a logical troubleshooting workflow:
-
Check the Internal Standard (IS) Solution: Verify the concentration and integrity of the this compound spiking solution. Ensure it was prepared correctly and has not degraded.
-
Review the Sample Preparation Protocol: Double-check that the internal standard was added to all samples. A simple human error, like forgetting to add the IS solution, is a common cause.
-
Inspect the LC-MS System:
-
LC System: Check for leaks, confirm the correct mobile phase composition and flow rate, and ensure the column is properly installed and equilibrated.
-
Mass Spectrometer: Verify that the instrument is properly tuned and calibrated. Check the status of the ion source and consider if cleaning is required.
-
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary suspect when observing poor signal intensity, especially in complex matrices like plasma or tissue extracts.
Symptoms:
-
Low or inconsistent signal intensity for this compound in sample extracts compared to neat solutions.
-
Signal intensity of the internal standard drops at a specific retention time in the chromatogram of a matrix blank.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
Experimental Protocols:
-
Post-Column Infusion:
-
Infuse a solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer.
-
Inject a blank matrix extract.
-
Monitor the signal of this compound. A dip in the signal at the retention time of co-eluting matrix components indicates ion suppression.
-
-
Post-Extraction Spike Analysis:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample through the entire sample preparation procedure. Spike this compound into the final reconstituted blank extract.
-
-
Analyze both sets and compare the peak areas of this compound.
-
Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
Solutions:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components.
-
Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
Guide 2: Optimizing Ionization and Mass Spectrometry Parameters
For optimal signal intensity, the ESI source and mass spectrometer parameters must be tuned specifically for this compound.
Symptoms:
-
Consistently low signal intensity across all samples, including calibration standards in neat solution.
-
Poor peak shape or high background noise.
Troubleshooting Workflow:
Caption: Workflow for optimizing MS parameters.
Experimental Protocols:
-
Mobile Phase Optimization:
-
Systematically vary the mobile phase composition. For positive ion mode ESI, which is common for sulfonamides, small amounts of formic acid (0.1%) are often added to promote protonation.
-
Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) to ensure efficient desolvation.
-
-
Ion Source Parameter Tuning:
-
Infuse a standard solution of this compound directly into the mass spectrometer.
-
Systematically adjust the following parameters to maximize the signal:
-
Capillary/Spray Voltage
-
Nebulizing Gas Flow
-
Drying Gas Flow and Temperature
-
Cone/Fragmentor Voltage
-
-
-
Investigating In-Source Fragmentation:
-
While infusing a standard solution, gradually increase the cone/fragmentor voltage.
-
Monitor for a decrease in the precursor ion signal and a corresponding increase in the signal of potential fragment ions. If significant fragmentation is observed at low voltages, this may indicate instability of the molecule in the ion source.
-
Quantitative Data Summary:
| Parameter | Typical Starting Range for Sulfonamides | Action |
| Mobile Phase pH | Acidic (e.g., 0.1% Formic Acid) | Adjust to optimize protonation. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for stable spray and maximum signal. |
| Drying Gas Temp. | 250 - 400 °C | Adjust for efficient desolvation without thermal degradation. |
| Nebulizing Gas Flow | Varies by instrument | Optimize for stable spray. |
| Cone/Fragmentor Voltage | Low to moderate | Increase cautiously to avoid in-source fragmentation. |
Note: Optimal values are instrument-dependent and require empirical determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Chromatographic Peak Splitting of Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of chromatographic peak splitting when working with deuterated standards.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving peak splitting observed with deuterated internal standards.
Guide 1: Differentiating Between Isotope Effects and General Chromatographic Problems
Question: How do I determine if the peak splitting of my deuterated standard is due to the deuterium isotope effect or a general chromatographic issue?
Answer:
A logical first step is to determine if the splitting is unique to the deuterated standard or affects all peaks in the chromatogram.
-
Splitting of All Peaks: If all peaks in your chromatogram exhibit splitting or distortion, the issue is likely systemic and not specific to the deuterated compound.[1][2] Common causes include a blocked column frit, a void in the column packing, or issues with the injector.[1][2][3]
-
Splitting of a Single Peak (the Deuterated Standard): If only the deuterated standard peak is split, while the non-deuterated analyte peak appears normal, the cause is more likely related to the separation of the isotopologues (the deuterium isotope effect) or a specific interaction of the deuterated compound with the system.
Below is a workflow to help diagnose the root cause:
Guide 2: Addressing Peak Splitting Caused by the Deuterium Isotope Effect
Question: My deuterated internal standard is separating from the analyte, causing a split or broadened peak. How can I resolve this?
Answer:
The separation of deuterated and non-deuterated compounds is known as the chromatographic isotope effect (CIE). This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in physicochemical properties like hydrophobicity and van der Waals interactions. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
To minimize this separation and merge the peaks, consider the following method modifications:
-
Modify the Mobile Phase Gradient: A steeper gradient can reduce the on-column time and provide less opportunity for the isotopologues to separate.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. For example, methanol can engage in different π-π interactions with the stationary phase compared to acetonitrile, which may reduce the separation.
-
Adjust the Temperature: Lowering the column temperature can sometimes reduce the separation between isotopologues.
-
Evaluate Different Columns: The degree of separation is highly dependent on the stationary phase. Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) can help find a phase that minimizes the isotope effect.
The following workflow outlines the steps for method optimization:
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect in chromatography?
The deuterium isotope effect in chromatography is the difference in retention time between a deuterated compound and its non-deuterated counterpart. This is due to the minor differences in the physicochemical properties between C-H and C-D bonds, which affect the molecule's interaction with the stationary phase. In RPLC, this typically results in the deuterated compound eluting slightly earlier.
Q2: How significant can the retention time difference be?
The magnitude of the retention time shift depends on several factors, including:
-
Number of Deuterium Atoms: Generally, a higher number of deuterium atoms leads to a more pronounced shift.
-
Position of Deuteration: Deuteration on aliphatic groups often has a greater impact on retention than on aromatic rings. The position of deuterium substitution can affect the properties of drug molecules.
-
Chromatographic System: The choice of stationary and mobile phases significantly influences the degree of separation. The difference can range from negligible to several seconds.
Q3: Is it a problem if my deuterated internal standard does not co-elute with the analyte?
Ideally, the internal standard should co-elute with the analyte to experience and correct for the exact same matrix effects and ionization suppression or enhancement in LC-MS. If the deuterated standard has a different retention time, it may not accurately compensate for these effects, potentially compromising the quantitative accuracy of the assay.
Q4: Are there alternatives to deuterated standards that can avoid retention time shifts?
Yes, stable isotope-labeled standards using ¹³C, ¹⁵N, or ¹⁸O are excellent alternatives. The mass difference is smaller for these isotopes compared to deuterium, and they do not significantly alter the molecular properties that influence chromatographic retention. Consequently, for example, ¹³C-labeled internal standards typically co-elute almost perfectly with the non-labeled analyte. The main drawback is that they are often more expensive.
Q5: Could my sample preparation be causing peak splitting?
Yes, improper sample preparation can lead to peak splitting. Key considerations include:
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is best to dissolve the sample in the initial mobile phase if possible.
-
Sample Concentration: High sample concentrations can overload the column and lead to peak fronting or splitting. Diluting the sample may resolve this issue.
-
Particulates: Undissolved particulate matter in the sample can block the column frit, leading to peak splitting for all compounds. Always filter your samples before injection.
Data Presentation
The following table summarizes the observed retention time differences (Δt_R) between deuterated and non-deuterated compounds from various studies. A positive Δt_R indicates that the deuterated compound elutes earlier.
| Compound | Chromatographic System | Number of Deuterium Atoms | Retention Time Shift (Δt_R) in seconds | Reference |
| Dimethyl-labeled peptides | nUHPLC-ESI-MS/MS | 2 | 2.0 (light vs. intermediate) | |
| Dimethyl-labeled peptides | nUHPLC-ESI-MS/MS | 4 | 2.9 (light vs. heavy) | |
| Olanzapine-d3 | Reversed-Phase LC-MS/MS | 3 | Not specified, but separation observed | |
| Des-methyl olanzapine-d8 | Reversed-Phase LC-MS/MS | 8 | Not specified, but separation observed |
Experimental Protocols
Protocol 1: Systematic Evaluation of Mobile Phase Composition
Objective: To determine the optimal mobile phase composition to minimize peak splitting between a deuterated internal standard and the non-deuterated analyte.
Methodology:
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a gradient known to cause peak splitting.
-
Flow Rate: 0.4 mL/min
-
Temperature: 40 °C
-
Injection Volume: 5 µL
-
Sample: A mixture of the analyte and deuterated internal standard at a known concentration (e.g., 100 ng/mL).
-
-
Experiment 1: Gradient Modification
-
Run 1: Initial shallow gradient.
-
Run 2: Increase the gradient slope by 20%.
-
Run 3: Increase the gradient slope by 40%.
-
Analyze the chromatograms for a reduction in the separation between the analyte and internal standard peaks.
-
-
Experiment 2: Organic Modifier Evaluation
-
Prepare Mobile Phase C: 0.1% Formic Acid in Methanol.
-
Repeat the gradient runs from Experiment 1, substituting Acetonitrile (Mobile Phase B) with Methanol (Mobile Phase C).
-
Compare the peak shapes and resolution between the acetonitrile and methanol gradients.
-
-
Data Analysis:
-
Measure the retention times of both the analyte and the deuterated internal standard for each run.
-
Calculate the difference in retention time (Δt_R).
-
Visually inspect the peak shape for splitting or co-elution.
-
Select the conditions that provide the best peak shape and minimal separation.
-
Protocol 2: Diagnosing Column and System Issues
Objective: To determine if peak splitting is caused by a problem with the column or the HPLC/GC system.
Methodology:
-
Systematic Component Check:
-
Inject a Standard Mixture: Use a well-characterized standard mixture (not the deuterated compound) to assess the overall system performance. If these peaks also show splitting, a system-wide issue is likely.
-
Inspect Connections: Check all fittings and tubing from the injector to the detector for leaks or improper connections, as these can introduce dead volume and cause peak distortion.
-
Bypass the Column: Replace the column with a zero-dead-volume union and inject the standard. If the peak shape is normal, the problem lies with the column.
-
-
Column Evaluation:
-
Reverse Flush the Column: If the column manufacturer's instructions permit, reverse the column and flush it with a strong solvent to attempt to dislodge any particulate matter from the inlet frit.
-
Column Wash: Perform a thorough column wash procedure as recommended by the manufacturer to remove any strongly retained contaminants.
-
Test with a New Column: If the issue persists, replace the column with a new one of the same type. If the peak splitting is resolved, the original column was the source of the problem.
-
References
Preventing deuterium-hydrogen exchange in Sulfadimethoxypyrimidine D4
Welcome to the technical support center for Sulfadimethoxypyrimidine D4. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on preventing deuterium-hydrogen (D-H) exchange and maintaining the isotopic purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is Deuterium-Hydrogen (D-H) Exchange and why is it a concern for this compound?
Deuterium-hydrogen (D-H) exchange is a chemical process where a deuterium atom (D) in a molecule is replaced by a hydrogen atom (H) from the surrounding environment. For this compound, which is labeled with deuterium on the aromatic ring, maintaining these labels is critical. The primary benefit of deuteration is the kinetic isotope effect, which can alter and often improve a drug's metabolic profile. If the deuterium labels are lost through D-H exchange, this benefit is negated, compromising pharmacokinetic studies, metabolic profiling, and the compound's potential therapeutic advantages.
Q2: What are the primary factors that can cause D-H exchange on the aromatic ring of my sample?
The deuterium atoms on the aniline ring of this compound are generally stable but can be susceptible to exchange under certain conditions. The primary factors include:
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Moisture: Atmospheric water is a significant source of protons and is a critical factor in facilitating D-H exchange.[1]
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), can serve as a source of hydrogen to replace the deuterium labels.[2]
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Acidic or Basic Conditions: D-H exchange on aromatic rings can be catalyzed by both acids and bases.[3][4] Strongly acidic conditions, in particular, can promote electrophilic aromatic substitution, where a proton replaces a deuteron on the electron-rich aniline ring.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including D-H exchange.
Q3: How should I properly store solid this compound to prevent D-H exchange?
To ensure the long-term isotopic stability of solid this compound, proper storage is essential. Key recommendations are summarized below.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Reduces the rate of any potential exchange reactions or degradation. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to atmospheric moisture, a primary source of protons. |
| Container | Tightly sealed, amber glass vial. | Prevents ingress of moisture and protects from light, which can catalyze degradation. |
| Location | Inside a desiccator. | Provides an additional layer of protection against humidity. |
Q4: What are the best practices for handling and preparing solutions of this compound?
Maintaining an anhydrous (water-free) environment during handling is crucial.
-
Equilibration: Before opening, always allow the container to warm to room temperature to prevent condensation from forming inside the vial.
-
Environment: Whenever possible, handle the compound in a glove box or under a gentle stream of dry, inert gas.
-
Glassware: Use glassware that has been oven-dried (e.g., at 150°C for 24 hours) and cooled in a desiccator.
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Solvent Selection: Use high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO-d6, chloroform-d). Aprotic solvents lack exchangeable protons and are the preferred choice.
Q5: My experiment requires using a protic solvent. How can I minimize D-H exchange?
If the use of a protic solvent is unavoidable, the following steps can help minimize D-H exchange:
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Minimize Exposure Time: Prepare solutions immediately before use and keep the time the compound spends in the protic solvent as short as possible.
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Control Temperature: Perform all experimental steps at low temperatures (e.g., on an ice bath, 0-4°C) to significantly slow the rate of exchange.
-
Control pH: The rate of D-H exchange is often at a minimum between pH 2.5 and 3.0. Avoid strongly acidic or basic conditions unless required by the experimental protocol.
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Use Deuterated Solvents: If compatible with your experiment, use the corresponding deuterated protic solvent (e.g., D₂O, Methanol-d4). This will not prevent exchange but will ensure a deuteron is exchanged for a deuteron, preserving the isotopic label.
Q6: How can I verify the isotopic purity of my this compound and check for D-H exchange?
Regularly verifying the isotopic purity is good practice, especially for long-term studies or when troubleshooting unexpected results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique. The loss of a deuterium label will result in the appearance of a proton signal in the aromatic region of the spectrum. By integrating this new signal against a known internal standard or a non-labile proton signal on the molecule, the extent of D-H exchange can be quantified.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) can distinguish between the desired deuterated molecule and its non-deuterated isotopologues. A loss of deuterium will result in a mass shift of approximately 1 Da per exchanged atom. LC-MS methods can be developed for routine quality control of isotopic purity.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Reduced isotopic purity in a freshly opened vial. | 1. Improper storage during shipping. 2. Manufacturing impurity. | 1. Contact the supplier immediately. 2. Verify isotopic purity upon receipt using NMR or HR-MS. |
| Gradual loss of deuterium label in a stock solution over time. | 1. Use of a non-anhydrous or protic solvent. 2. Frequent opening of the vial, introducing moisture. 3. Storage at inappropriate temperatures (e.g., room temp). 4. Storage in a poorly sealed container. | 1. Prepare new stock solutions in high-purity, anhydrous aprotic solvents. 2. Aliquot stock solutions into smaller, single-use vials to minimize freeze-thaw cycles and atmospheric exposure. 3. Store all solutions at -20°C or -80°C. 4. Use high-quality vials with tight-fitting septa or caps. |
| Inconsistent results in quantitative assays. | 1. Partial D-H exchange leading to inaccurate standard concentration. 2. Isotope effects causing slight chromatographic shifts, leading to differential matrix effects between the labeled standard and the analyte. | 1. Perform a stability test of the standard in the analytical matrix (see Protocol 3). 2. If back-exchange is confirmed, re-evaluate sample preparation and storage procedures. 3. Optimize chromatography to ensure co-elution of the analyte and the deuterated standard. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Solid Compound
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Receipt: Upon receiving the compound, inspect the packaging for integrity.
-
Storage: Immediately place the sealed vial in a freezer at -20°C for long-term storage. For added protection, store the vial within a desiccator in the freezer.
-
Preparation for Use:
-
Transfer the sealed vial from the freezer to a desiccator at room temperature.
-
Allow the vial to equilibrate to room temperature for at least 30-60 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.
-
-
Weighing:
-
Perform all weighing and transfer operations in a controlled environment, such as a nitrogen or argon-filled glove box.
-
If a glove box is unavailable, work quickly in an area with low humidity, or blanket the balance and workspace with a gentle stream of dry nitrogen gas.
-
Use pre-dried spatulas and weighing boats.
-
Protocol 2: Assessing Isotopic Stability in an Analytical Matrix
This protocol is designed to test if D-H exchange occurs under your specific experimental conditions (e.g., in plasma or buffer).
-
Materials:
-
This compound stock solution.
-
Blank analytical matrix (e.g., drug-free plasma, buffer).
-
Sample preparation reagents.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare multiple identical samples by spiking a known concentration of this compound into the blank matrix.
-
Process one sample immediately (T=0) according to your standard analytical method.
-
Incubate the remaining samples under your typical experimental conditions (e.g., room temperature, 4°C) for various time points (e.g., 1 hour, 4 hours, 24 hours).
-
At each time point, process the sample using the same method.
-
-
Analysis:
-
Analyze all processed samples by LC-MS/MS.
-
Monitor the peak area of the unlabeled Sulfadimethoxypyrimidine.
-
-
Interpretation:
-
A significant increase in the peak area of the unlabeled analyte in the incubated samples compared to the T=0 sample indicates that D-H back-exchange is occurring.
-
Visualizations
References
Optimizing mass spectrometer parameters for Sulfadimethoxypyrimidine D4
This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of mass spectrometer parameters for Sulfadimethoxypyrimidine D4, a common internal standard for the analysis of the antibiotic Sulfadimethoxine.
Frequently Asked Questions (FAQs)
Q1: What are the expected MRM transitions for this compound?
A1: this compound is a deuterated internal standard for Sulfadimethoxypyrimidine. The four deuterium atoms are located on the benzene ring of the sulfanilamide group. This leads to a +4 Da mass shift for the precursor ion and for fragments containing this ring. The most common transition for Sulfadimethoxypyrimidine is 311.1 > 156.1.[1] Therefore, the expected MRM transitions for the D4 analogue are:
-
Precursor Ion (Q1): 315.1 m/z
-
Product Ion (Q3): 160.1 m/z (quantitative), 112.1 m/z (qualitative)
Q2: What is the optimal ionization mode for this compound analysis?
A2: Positive electrospray ionization (ESI+) is the recommended mode for analyzing sulfonamides, including this compound. The basic amino group on the sulfanilamide moiety is readily protonated, leading to a strong signal.[1][2][3]
Q3: Which type of HPLC column is most suitable for the separation of this compound?
A3: A C18 reversed-phase column is the most commonly used and effective stationary phase for the separation of sulfonamides.[2] Columns with a particle size of 5 µm or smaller are typically employed.
Q4: How should I prepare my samples for this compound analysis?
A4: Sample preparation aims to extract the analyte and internal standard from the matrix while minimizing interferences. A common and effective method is protein precipitation using acetonitrile. For complex matrices like animal tissues or milk, a subsequent clean-up step such as solid-phase extraction (SPE) may be necessary to reduce matrix effects.
Q5: What are typical matrix effects observed with sulfonamide analysis and how can I mitigate them?
A5: Matrix effects, primarily ion suppression, are a common challenge in sulfonamide analysis, especially in complex biological samples. This can lead to reduced sensitivity and inaccurate quantification. To mitigate these effects, consider the following:
-
Use a stable isotope-labeled internal standard: this compound is ideal for this purpose as it co-elutes with the analyte and experiences similar matrix effects.
-
Optimize sample preparation: Incorporate a clean-up step like SPE to remove interfering compounds.
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Adjust chromatographic conditions: Ensure baseline separation of the analyte from endogenous matrix components.
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Dilute the sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MRM transition settings. | Verify the precursor and product ion masses are set to 315.1 and 160.1 m/z, respectively. |
| Inefficient ionization. | Confirm the mass spectrometer is in positive ESI mode. Optimize source parameters such as capillary voltage and gas temperatures. | |
| Sample preparation issues. | Ensure the internal standard is being spiked into the sample at the correct concentration. Check for losses during extraction and clean-up steps. | |
| Poor Peak Shape (Tailing or Fronting) | Incompatible mobile phase pH. | Ensure the aqueous mobile phase is acidified (e.g., with 0.1% formic acid) to promote protonation and improve peak shape. |
| Column degradation. | Use a guard column to protect the analytical column. If performance degrades, replace the column. | |
| Secondary interactions with the stationary phase. | Consider a different C18 column chemistry or a different mobile phase additive. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Matrix interferences. | Improve sample clean-up by implementing or optimizing an SPE protocol. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent sample preparation. | Ensure precise and consistent pipetting of the internal standard and sample volumes. Automate sample preparation if possible. |
| Fluctuations in MS source conditions. | Allow the mass spectrometer to stabilize before starting the analytical run. Monitor system suitability throughout the sequence. | |
| Carryover from previous injections. | Optimize the needle wash solvent and increase the wash time. Inject a blank sample after high-concentration samples. |
Experimental Protocols
Stock and Working Standard Preparation
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Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
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Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:1000 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). This working solution is typically spiked into samples.
Sample Preparation (Example for Milk)
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Pipette 1 mL of the milk sample into a centrifuge tube.
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Spike with the this compound working standard solution to achieve the desired final concentration.
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Add 3 mL of acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
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Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 1 mL of the initial mobile phase.
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Vortex and filter through a 0.22 µm syringe filter into an LC vial for analysis.
Quantitative Data Summary
Table 1: Recommended MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 315.1 | 160.1 | 15 - 25 | Quantitative |
| This compound | 315.1 | 112.1 | 20 - 30 | Qualitative |
| Sulfadimethoxine | 311.1 | 156.1 | 15 - 25 | Quantitative |
| Sulfadimethoxine | 311.1 | 108.1 | 20 - 30 | Qualitative |
Note: Collision energies should be optimized for the specific instrument being used.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Value |
| LC System | UHPLC/HPLC |
| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
| Injection Volume | 5 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3500 - 4500 V |
| Gas Temperature | 300 - 350 °C |
| Gas Flow | 8 - 12 L/min |
| Nebulizer Pressure | 35 - 45 psi |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low or no signal issues.
References
Impact of mobile phase composition on Sulfadimethoxypyrimidine D4 stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of mobile phase composition on the stability of Sulfadimethoxypyrimidine D4. The information provided is based on the general behavior of sulfonamide compounds and should be used as a starting point for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: I am seeing a decrease in the peak area of my this compound standard over a sequence of injections. What could be the cause?
A1: A decreasing peak area for your standard can indicate on-column or in-vial degradation. The stability of this compound, like other sulfonamides, can be significantly influenced by the mobile phase composition, particularly pH. Acidic or alkaline conditions can lead to hydrolysis of the sulfonamide group. Consider the following:
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Mobile Phase pH: Extreme pH values should be avoided. The stability of sulfonamides is generally highest in the neutral pH range. If you are using an acidic or basic mobile phase, this could be the primary cause of degradation.
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Dwell Time: The longer the analyte resides in the mobile phase (both in the vial and on the column), the greater the potential for degradation. Assess if the run time can be optimized.
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Temperature: Elevated temperatures can accelerate degradation. Ensure your column oven and autosampler are not set to excessively high temperatures.
Q2: Can the organic modifier in my mobile phase affect the stability of this compound?
A2: Yes, the choice and proportion of the organic modifier can have an impact. While acetonitrile is a common and generally suitable organic modifier for sulfonamide analysis, its interaction with the analyte and the stationary phase can sometimes influence stability. If you suspect the organic modifier is a contributing factor to instability, you could:
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Evaluate different organic modifiers: Consider trying methanol as an alternative to acetonitrile to see if stability improves.
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Optimize the gradient: If using a gradient, the changing concentration of the organic modifier alters the mobile phase environment. A shallower gradient might reduce the stress on the analyte.
Q3: What type of buffer is recommended for the analysis of this compound?
A3: Phosphate buffers are commonly used and effective for controlling the pH in the analysis of sulfonamides.[1] They offer good buffering capacity in the mid-pH range. Acetate and formate buffers are also options, particularly if you are using mass spectrometry detection, as they are more volatile. The key is to choose a buffer that can maintain a stable pH within a range that is optimal for the stability of this compound.
Q4: I am observing peak tailing for this compound. Is this related to mobile phase composition?
A4: Peak tailing can indeed be related to the mobile phase. For sulfonamides, this is often due to interactions with the stationary phase. The addition of a buffer to the mobile phase is crucial to minimize peak tailing.[1] An acidic pH (e.g., pH 3.0) with a phosphate buffer has been shown to be effective in reducing peak tailing for similar compounds.[1] This is because at a lower pH, the secondary interactions between the analyte and the silica backbone of the stationary phase are minimized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreasing Peak Area / Analyte Loss | Mobile phase pH is too acidic or too alkaline, causing hydrolysis. | Adjust the mobile phase pH to be closer to neutral (pH 6-7). If a specific pH is required for separation, perform experiments to assess the stability of the analyte at that pH over time. |
| High temperature in the column oven or autosampler. | Reduce the temperature of the column and autosampler to the lowest level that still provides good chromatography. | |
| Long exposure time to the mobile phase. | Minimize the time the sample solution is in the autosampler before injection. Prepare fresh standards and samples more frequently. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Add a buffer to the mobile phase. An acidic phosphate buffer (e.g., pH 3.0) can be effective.[1] |
| Inappropriate organic modifier. | While acetonitrile is common, you can experiment with methanol to see if peak shape improves. | |
| Inconsistent Retention Times | Fluctuations in mobile phase pH. | Ensure your buffer has adequate capacity to maintain a stable pH. Prepare fresh mobile phase daily. |
| Column degradation due to aggressive mobile phase. | Avoid prolonged use of mobile phases with extreme pH values, which can degrade the stationary phase and affect retention. |
Experimental Protocol: Assessing Mobile Phase Impact on this compound Stability
This protocol outlines a systematic approach to evaluate the stability of this compound in different mobile phase compositions.
1. Objective: To determine the optimal mobile phase conditions that ensure the stability of this compound during HPLC analysis.
2. Materials:
- This compound reference standard
- HPLC grade water, acetonitrile, and methanol
- Phosphate, acetate, and formate buffer salts
- Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
- HPLC system with a UV or Mass Spectrometer detector
- A suitable reversed-phase HPLC column (e.g., C18 or C8)
3. Methodology:
4. Data Analysis:
Quantitative Data Summary
| Mobile Phase Composition | pH | Temperature (°C) | Initial Peak Area (t=0) | Peak Area at 2h | Peak Area at 4h | Peak Area at 8h | Peak Area at 24h | % Recovery at 24h | Observations (e.g., new peaks) |
| 30% ACN / 70% Water | 7.0 (Phosphate) | 25 | |||||||
| 30% ACN / 70% Water | 3.0 (Phosphate) | 25 | |||||||
| 30% ACN / 70% Water | 9.0 (Phosphate) | 25 | |||||||
| 30% MeOH / 70% Water | 7.0 (Phosphate) | 25 | |||||||
| 30% ACN / 70% Water | 7.0 (Acetate) | 25 |
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for this compound stability issues.
References
Ion suppression effects on Sulfadimethoxypyrimidine D4 quantification
Welcome to the technical support center for the quantification of Sulfadimethoxypyrimidine D4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the quantification of this compound?
A1: Ion suppression is a matrix effect phenomenon observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[3][4] It is a significant concern because it can compromise the accuracy and reliability of the analytical method.[1]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help address ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) is a version of the analyte where some atoms are replaced with their heavier isotopes (e.g., Deuterium in D4). Since this compound is chemically almost identical to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression in the mass spectrometer's ion source. By adding a known amount of this compound to the sample early in the workflow, the ratio of the analyte signal to the SIL-IS signal is used for quantification. This ratio should remain constant even if both signals are suppressed, thereby correcting for the matrix effect and improving the accuracy and precision of the measurement.
Q3: What are the common sources of ion suppression in bioanalytical samples?
A3: Ion suppression can be caused by various endogenous and exogenous substances present in biological matrices. Common sources include:
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Phospholipids: Abundant in plasma and serum samples, they are notorious for causing ion suppression.
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Salts and Buffers: High concentrations of non-volatile salts from buffers or sample collection tubes can interfere with the ionization process.
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Proteins and Peptides: Residual proteins and peptides after sample preparation can also lead to suppression.
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Exogenous compounds: These can include co-administered drugs, their metabolites, or contaminants from plasticware.
Q4: My signal for both the analyte and this compound is low. What is the likely cause?
A4: A concurrent low signal for both the analyte and the SIL-IS is a strong indicator of significant ion suppression. This suggests that co-eluting matrix components are interfering with the ionization of both compounds. The primary suspect is often inadequate sample cleanup, leading to the presence of interfering substances like phospholipids or salts in the final extract.
Q5: The ratio of my analyte to this compound is inconsistent across different samples. What could be the issue?
A5: Inconsistent analyte-to-IS ratios suggest that the degree of ion suppression is variable between samples and is not being adequately compensated for by the SIL-IS. This can happen if the matrix composition differs significantly between samples, leading to differential ion suppression. It may also indicate that the analyte and the SIL-IS are not co-eluting perfectly, potentially due to the "isotope effect" where deuterium labeling can slightly alter the retention time.
Troubleshooting Guides
Problem 1: Poor Signal Intensity and High Variability
Symptoms:
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Low peak areas for both the analyte and this compound.
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High %RSD (% Relative Standard Deviation) in quality control (QC) samples.
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Inconsistent results between different batches of samples.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Sample Preparation | Improve sample cleanup to remove interfering matrix components. Consider switching from protein precipitation to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Chromatographic Co-elution | Optimize the chromatographic method to separate the analyte and IS from the regions of significant ion suppression. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different column chemistry. |
| Ionization Source Conditions | Optimize the ion source parameters, such as capillary voltage, gas flow, and temperature, to enhance the ionization of Sulfadimethoxypyrimidine and its D4 analogue. Consider switching ionization modes (e.g., from ESI to APCI) as APCI can be less susceptible to ion suppression. |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of quantification. |
Problem 2: Inconsistent Analyte/IS Ratio
Symptoms:
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Acceptable signal intensity but poor precision in the calculated concentrations.
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Calibration curve fails to meet acceptance criteria for linearity.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Differential Ion Suppression | Even with a SIL-IS, significant variations in matrix composition between samples can lead to differential suppression. Re-evaluate and enhance the sample preparation method to ensure more consistent cleanup across all samples. |
| Isotope Effect | The deuterium labeling in this compound can sometimes cause a slight shift in retention time compared to the unlabeled analyte, leading to exposure to different matrix effects. Fine-tune the chromatography to ensure perfect co-elution. |
| Concentration of Internal Standard | An excessively high concentration of the internal standard can itself cause ion suppression. Ensure the concentration of this compound is optimized and not saturating the detector. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to visualize the regions in the chromatogram where ion suppression or enhancement occurs.
Materials:
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LC-MS/MS system
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Syringe pump
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Tee-piece for mixing
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Sulfadimethoxypyrimidine standard solution
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Blank matrix extract (e.g., protein-precipitated plasma from a drug-free source)
Procedure:
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Prepare a standard solution of Sulfadimethoxypyrimidine at a concentration that provides a stable and moderate signal.
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Set up the LC-MS/MS system with the analytical column.
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Connect the outlet of the analytical column to a tee-piece.
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Continuously infuse the Sulfadimethoxypyrimidine standard solution into the tee-piece using a syringe pump at a low flow rate (e.g., 10 µL/min). The mobile phase from the LC will mix with this solution before entering the mass spectrometer.
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Inject a blank matrix extract onto the LC column and acquire data.
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A stable baseline signal corresponding to the infused analyte should be observed. Any deviation (dip or peak) in this baseline indicates a region of ion suppression or enhancement, respectively.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.
Materials:
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Analyte (Sulfadimethoxypyrimidine) and SIL-IS (this compound) standards
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Blank matrix from at least six different sources
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Mobile phase
Procedure:
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Prepare Set A: A solution of the analyte and SIL-IS in the mobile phase at a known concentration (e.g., the midpoint of the calibration curve).
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Prepare Set B: Blank matrix extracts from six different sources. Spike the analyte and SIL-IS into these extracts after the extraction process to the same concentration as Set A.
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Analyze both sets of samples by LC-MS/MS.
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Calculate the Matrix Factor (MF):
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MF = (Peak Area in Set B) / (Peak Area in Set A)
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An MF < 1 indicates ion suppression.
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An MF > 1 indicates ion enhancement.
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The %RSD of the MF across the different matrix sources should be <15%.
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Quantitative Data Summary
Table 1: Impact of Sample Preparation on Ion Suppression
The following table summarizes the matrix effect for Sulfadimethoxypyrimidine in human plasma using two different sample preparation techniques. A negative value indicates ion suppression. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects.
| Sample Preparation Method | Analyte Concentration (ng/mL) | Matrix Effect (%) |
| Protein Precipitation | 10 | -45% |
| 100 | -42% | |
| 1000 | -38% | |
| Solid-Phase Extraction (SPE) | 10 | -12% |
| 100 | -10% | |
| 1000 | -9% |
This data illustrates that SPE provides a cleaner extract with significantly less ion suppression compared to protein precipitation.
Table 2: Analyte vs. Internal Standard Response in Different Plasma Lots
This table demonstrates the effectiveness of using this compound to compensate for variable ion suppression across different plasma lots.
| Plasma Lot | Analyte Peak Area | IS (D4) Peak Area | Analyte/IS Ratio |
| Lot 1 | 85,600 | 98,200 | 0.872 |
| Lot 2 | 62,300 | 71,500 | 0.871 |
| Lot 3 | 91,200 | 104,900 | 0.869 |
| Lot 4 | 75,400 | 86,800 | 0.869 |
| Mean | 78,625 | 90,350 | 0.870 |
| %RSD | 15.8% | 15.7% | 0.17% |
Despite significant variation in the absolute peak areas due to matrix effects, the analyte/IS ratio remains consistent, demonstrating the utility of the SIL-IS.
Visualizations
Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard, highlighting where ion suppression occurs.
Caption: A logical troubleshooting guide for ion suppression issues.
References
Improving recovery of Sulfadimethoxypyrimidine D4 from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Sulfadimethoxypyrimidine D4 from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
This compound is a deuterated form of the sulfonamide antibiotic sulfadimethoxine. The four deuterium atoms make it heavier than the parent molecule. In quantitative analysis, particularly with mass spectrometry-based methods (LC-MS/MS), it serves as an excellent internal standard. Because its chemical and physical properties are nearly identical to sulfadimethoxine, it behaves similarly during sample preparation and analysis, allowing for accurate quantification by correcting for analyte loss during extraction and for matrix effects that can cause ion suppression or enhancement.[1][2]
Q2: What are the main challenges in recovering this compound from complex matrices?
The primary challenges include:
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Low extraction efficiency: The analyte may not be completely released from the sample matrix (e.g., animal tissue, feed).
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Matrix effects: Co-extracted components from the matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate results.
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Analyte degradation: Sulfonamides can be sensitive to pH and temperature, potentially degrading during the extraction process.
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Losses during cleanup: The cleanup steps, designed to remove interfering substances, can sometimes also remove a portion of the analyte.
Q3: Which extraction techniques are most effective for this compound?
Commonly used and effective techniques include:
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for the extraction of a broad range of analytes from various matrices and has been successfully applied to sulfonamides in food samples.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest. Cation-exchange and reversed-phase C18 cartridges are often used for sulfonamides.[3]
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Solvent Extraction: This involves extracting the analyte from the sample using an organic solvent. The choice of solvent is critical for achieving good recovery.
Troubleshooting Guides
Low Recovery of this compound
Low recovery of the internal standard is a common issue that can compromise the accuracy of your results. This guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Recovery
Caption: A decision tree for troubleshooting low recovery.
Step 1: Evaluate Extraction Efficiency
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Problem: The internal standard is not being efficiently extracted from the sample matrix.
-
Solutions:
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Optimize the extraction solvent: The polarity of the extraction solvent should be appropriate for sulfadimethoxine. Acetonitrile is a common choice, but for certain matrices, other solvents or mixtures may be more effective.
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Adjust the sample pH: The extraction efficiency of sulfonamides can be pH-dependent. Adjusting the pH of the sample homogenate can improve recovery.
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Improve homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for extraction. For tissue samples, consider using a high-speed blender or probe sonicator.
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Step 2: Assess the Cleanup Procedure
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Problem: The internal standard is being lost during the cleanup step.
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Solutions:
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For SPE:
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Check the sorbent: Ensure the correct SPE sorbent is being used. For sulfonamides, cation-exchange or C18 sorbents are common.
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Optimize wash and elution solvents: The wash solvent may be too strong, leading to premature elution of the analyte. Conversely, the elution solvent may be too weak to fully recover the analyte.
-
-
For QuEChERS (dSPE cleanup):
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Adjust the sorbent amount: Using too much dSPE sorbent can lead to the loss of planar analytes like sulfonamides.
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-
Step 3: Investigate Instrument Performance
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Problem: The instrument is not detecting the internal standard efficiently.
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Solutions:
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Evaluate matrix effects: Co-eluting matrix components can suppress the ionization of the internal standard. Diluting the final extract or using a matrix-matched calibration curve can help mitigate this.
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Clean the mass spectrometer source: A dirty ion source can lead to a general decrease in signal intensity.
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Check the calibration: Ensure the instrument is properly calibrated and that the internal standard response is stable across the calibration curve.
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Quantitative Data
The recovery of sulfonamides can vary significantly depending on the extraction method and the complexity of the matrix. The following tables summarize recovery data for sulfamethazine (a close structural analog of sulfadimethoxine) from various studies. This data can serve as a benchmark for what to expect for this compound recovery.
Table 1: Recovery of Sulfamethazine from Swine Tissue using Different Extraction Methods
| Extraction Method | Matrix | Fortification Level (mg/kg) | Mean Recovery (%) |
| Dichloromethane Extraction with Sonication | Muscle | 0.1 | ~87 |
| Dichloromethane Extraction with Sonication | Kidney | 0.1 | ~76 |
Data adapted from a study on sulfamethazine and its metabolites in swine tissue.
Table 2: Recovery of Sulfamethazine from Swine Muscle and Kidney
| Extraction Method | Matrix | Fortification Level (µg/g) | Mean Recovery (%) |
| Dichloromethane Extraction with Sonication & SPE Cleanup | Muscle | 0.05 - 0.5 | 89.5 |
| Dichloromethane Extraction with Sonication & SPE Cleanup | Kidney | 0.05 - 0.5 | 80.5 |
Data from a study on the rapid determination of sulfamethazine in swine tissues.
Table 3: Recovery of Sulfonamides from Milk using Isotope Dilution LC-MS/MS
| Analyte | Matrix | Recovery (%) |
| 14 Sulfonamides (including Sulfamethazine) | Milk | 91 - 114 |
This study utilized a full isotope dilution method, which is considered the gold standard for accuracy.
Experimental Protocols
Protocol 1: QuEChERS Extraction for this compound in Animal Tissue
This protocol is a general guideline and may require optimization for your specific matrix.
QuEChERS Workflow
Caption: A typical workflow for QuEChERS extraction.
Materials:
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Homogenized animal tissue (e.g., muscle, liver)
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This compound internal standard solution
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Acetonitrile (ACN)
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QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
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Dispersive SPE (dSPE) tubes containing primary secondary amine (PSA) and/or C18 sorbent
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50 mL centrifuge tubes
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Centrifuge
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Vortex mixer
Procedure:
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Weigh 10 g of homogenized tissue into a 50 mL centrifuge tube.
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Spike the sample with an appropriate amount of this compound internal standard solution.
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Add 10 mL of acetonitrile to the tube.
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Cap the tube and vortex vigorously for 1 minute.
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Add the QuEChERS extraction salts to the tube.
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Immediately cap and shake vigorously for 1 minute.
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Centrifuge the tube at ≥3000 x g for 5 minutes.
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Transfer the acetonitrile supernatant to a dSPE tube containing PSA (and C18 if the sample has high-fat content).
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Vortex the dSPE tube for 30 seconds.
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Centrifuge the dSPE tube at high speed for 5 minutes.
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The resulting supernatant is the final extract. It can be analyzed directly by LC-MS/MS or diluted if necessary.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Animal Tissue
This protocol provides a general procedure for SPE cleanup and may need to be optimized.
SPE Workflow
Caption: A standard workflow for Solid-Phase Extraction.
Materials:
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Initial tissue extract (e.g., from a solvent extraction)
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SPE cartridges (e.g., Cation-exchange or C18)
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SPE manifold
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Conditioning solvent (e.g., methanol)
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Wash solvent (e.g., water, weak organic solvent)
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Elution solvent (e.g., methanol with ammonia)
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Nitrogen evaporator
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Mobile phase for reconstitution
Procedure:
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Initial Extraction: Extract the tissue sample with a suitable solvent (e.g., ethyl acetate or dichloromethane) and concentrate the extract.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
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Pass 5 mL of deionized water through the cartridge. Do not let the cartridge go dry.
-
-
Sample Loading:
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Dilute the initial extract with an appropriate loading buffer (often acidic to promote retention on cation-exchange cartridges).
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Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
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Wash the cartridge with 5 mL of deionized water to remove polar interferences.
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Wash the cartridge with 5 mL of a weak organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution:
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Elute the this compound from the cartridge with 5 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
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References
Minimizing contamination in Sulfadimethoxypyrimidine D4 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination in Sulfadimethoxypyrimidine D4 stock solutions.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for preparing a this compound stock solution?
To prepare a stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[1] Select an appropriate high-purity aprotic solvent such as acetonitrile or methanol.[1] Once the solution is prepared, it is advisable to store it in aliquots to avoid issues related to repeated freeze-thaw cycles.[2]
2. What are the optimal storage conditions for this compound stock solutions?
For short- to medium-term storage (weeks to months), solutions in aprotic solvents should be stored at 2-8°C, protected from light in well-sealed, amber vials.[1] For longer-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] Solid, lyophilized powder should be stored at -20°C or colder in a desiccator to protect it from moisture.
3. Which solvents should be avoided when preparing this compound stock solutions?
Acidic or basic aqueous solutions should be avoided for long-term storage as they can catalyze the exchange of deuterium atoms with protons from the solvent, which compromises the isotopic purity of the standard. If aqueous or protic solvents are necessary for an experiment, the solution should be prepared fresh for immediate use.
4. How can I verify the chemical and isotopic purity of my this compound stock solution?
The chemical and isotopic purity of your stock solution can be verified using high-performance liquid chromatography (HPLC) coupled with a suitable detector for chemical purity assessment. High-resolution mass spectrometry (HRMS) is a powerful technique for determining isotopic enrichment by analyzing the distribution of isotopologues.
Troubleshooting Guide
Issue: My stock solution shows signs of degradation or has unexpected peaks in the chromatogram.
Possible Causes and Solutions:
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Improper Storage: Ensure the stock solution is stored at the recommended temperature and protected from light. Refer to the storage condition table below.
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Solvent Purity: Use high-purity, aprotic solvents to prevent contamination and degradation.
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Hydrolysis, Oxidation, or Photolysis: Sulfadimethoxine is sensitive to basic hydrolysis and oxidation. Protect the solution from prolonged exposure to light and atmospheric oxygen.
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Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation. Aliquoting the stock solution upon preparation can mitigate this.
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Leaching from Containers: Use high-quality, inert vials to prevent leaching of contaminants into the solution.
Issue: I suspect isotopic exchange has occurred in my stock solution.
Possible Causes and Solutions:
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Inappropriate Solvent: The use of protic or aqueous solvents, especially under acidic or basic conditions, can lead to deuterium-hydrogen (H/D) exchange. Switch to a high-purity aprotic solvent for storage.
-
Moisture Contamination: Deuterated compounds are often hygroscopic. Ensure that the solid compound is handled in a dry, inert atmosphere and that solvents are anhydrous.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Long-term (Years) | Store in a desiccator to protect from moisture. |
| In Aprotic Solvent | 2-8°C | Short to Medium-term (Weeks to Months) | Protect from light; use amber vials. Ensure the container is well-sealed. |
| In Aprotic Solvent | -20°C or below | Medium to Long-term (Months to a Year+) | Minimizes solvent evaporation and slows degradation. Avoid repeated freeze-thaw cycles. |
| In Aqueous/Protic Solvent | 2-8°C | Short-term (Hours to Days) | Not recommended for long-term storage due to the risk of H/D exchange. Prepare fresh as needed. |
Table 2: Example HPLC-UV Purity Analysis Protocol for Sulfadimethoxine
| Parameter | Condition | Reference |
| Column | C18, 5 µm, 4.6 x 150 mm | |
| Mobile Phase | 9.57 mM phosphate buffer (pH 2.0) : Acetonitrile (70:30 v/v) | |
| Flow Rate | 1.2 mL/min | |
| Injection Volume | 20 µL | |
| Column Temperature | 25°C | |
| UV Detection | 270 nm |
Experimental Protocols
Protocol: Purity Analysis of this compound Stock Solution by HPLC-UV
1. Objective: To determine the chemical purity of a this compound stock solution and identify any potential degradation products or impurities.
2. Materials:
-
This compound stock solution
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
C18 HPLC column (e.g., 5 µm, 4.6 x 150 mm)
-
HPLC system with UV detector
-
Calibrated micropipettes and vials
3. Mobile Phase Preparation (9.57 mM phosphate buffer, pH 2.0): a. Dissolve an appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 9.57 mM solution. b. Adjust the pH of the solution to 2.0 with orthophosphoric acid. c. Filter the buffer through a 0.22 µm filter.
4. Sample Preparation: a. Dilute the this compound stock solution with the mobile phase to a final concentration within the linear range of the instrument (e.g., 10-50 µg/mL).
5. HPLC Analysis: a. Set up the HPLC system according to the parameters in Table 2. b. Equilibrate the column with the mobile phase until a stable baseline is achieved. c. Inject a blank (mobile phase) to ensure no system contamination. d. Inject the prepared sample solution. e. Monitor the chromatogram at 270 nm.
6. Data Analysis: a. Identify the peak corresponding to this compound based on its retention time. b. Integrate the area of all peaks in the chromatogram. c. Calculate the purity of the stock solution by dividing the peak area of this compound by the total peak area of all components and multiplying by 100. d. Compare the chromatogram to a reference standard or a previously analyzed pure sample to identify any new peaks that may indicate contamination or degradation.
Visualizations
Caption: Troubleshooting workflow for identifying sources of contamination.
Caption: Potential degradation pathways for sulfadimethoxine.
References
Stability testing of Sulfadimethoxypyrimidine D4 under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability testing of Sulfadimethoxypyrimidine D4. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in your research and development activities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the stability testing of this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high degradation of this compound in control samples. | 1. Contaminated glassware or reagents. 2. Improperly prepared control samples. 3. Exposure of control samples to light or elevated temperatures. | 1. Ensure all glassware is thoroughly cleaned and use high-purity reagents. 2. Prepare fresh control samples, ensuring accurate weighing and dissolution. 3. Store control samples in the dark at the recommended storage temperature (e.g., 2-8 °C). |
| Inconsistent or non-reproducible results between replicate stability samples. | 1. Non-homogeneous sample distribution. 2. Inconsistent storage conditions within the stability chamber. 3. Variability in the analytical method. | 1. Ensure the drug substance is uniformly distributed in the formulation before aliquoting. 2. Map the temperature and humidity within the stability chamber to ensure uniformity. Place replicates in different locations. 3. Validate the analytical method for precision and robustness. Ensure consistent sample preparation and injection volumes. |
| Appearance of unknown peaks in the chromatogram during stability studies. | 1. Formation of new degradation products. 2. Contamination from the container closure system. 3. Contamination from the analytical system (e.g., mobile phase, column bleed). | 1. Perform forced degradation studies to tentatively identify potential degradation products. Use a mass spectrometer (MS) detector for peak identification. 2. Analyze leachables and extractables from the container closure system. 3. Run blank gradients to check for system peaks. Use high-quality solvents and a well-maintained HPLC system. |
| Difficulty in achieving mass balance in forced degradation studies. | 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the drug substance or degradation products onto the container surface. 3. Incomplete elution of degradation products from the HPLC column. | 1. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer in addition to a UV detector. 2. Use silanized glassware to minimize adsorption. 3. Use a stronger solvent in the mobile phase or a gradient with a steep final ramp to elute all compounds. |
| Shift in retention time of this compound or its degradation products. | 1. Change in mobile phase composition or pH. 2. Column degradation or aging. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase daily and ensure the pH is accurately adjusted. 2. Use a new or well-maintained column. Implement a column washing protocol. 3. Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
1. What are the typical storage conditions for this compound?
For long-term stability studies, the recommended storage conditions according to ICH guidelines are 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[1][2]. For accelerated stability studies, the recommended condition is 40°C ± 2°C / 75% RH ± 5% RH[1][2]. For drug substances intended for storage in a refrigerator, the long-term condition is 5°C ± 3°C.
2. What are the primary degradation pathways for Sulfadimethoxypyrimidine?
Based on studies of the non-deuterated analogue, sulfadimethoxine, the primary degradation pathways include:
-
Hydrolysis: Sulfonamides can undergo hydrolysis, particularly under acidic conditions, which may lead to the cleavage of the sulfonamide bond to form sulfanilic acid and the corresponding aminopyrimidine derivative[3].
-
Oxidation: The amine group on the benzene ring is susceptible to oxidation.
-
Photodegradation: Exposure to UV light can lead to the formation of various degradation products through pathways such as the direct photooxidation of the amino group and hydroxylation of the aniline ring.
3. Is this compound light-sensitive?
Yes, sulfonamides as a class of compounds are known to be susceptible to photodegradation. Therefore, it is crucial to protect this compound from light during storage and handling. Photostability studies should be conducted as part of the overall stability assessment.
4. What type of analytical method is suitable for stability testing of this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile is a common choice for the analysis of sulfonamides. UV detection at an appropriate wavelength (e.g., 270 nm) is typically used. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.
5. How does the deuterium labeling in this compound affect its stability compared to the non-deuterated form?
The presence of deuterium atoms is generally not expected to significantly alter the chemical stability of the molecule under typical pharmaceutical storage conditions. The degradation pathways are likely to be the same as for the non-deuterated compound. However, there might be minor differences in the rates of degradation due to the kinetic isotope effect, but this is usually a small effect in the context of long-term stability.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid.
-
Store the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M sodium hydroxide.
-
Store the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
Note: Sulfadimethoxine has been reported to be highly sensitive to basic hydrolysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Note: Sulfadimethoxine has been reported to be sensitive to oxidation.
4. Thermal Degradation (Solid State):
-
Place the solid this compound powder in a controlled temperature oven at 80°C for 48 hours.
5. Photostability Testing (Solid State):
-
Expose the solid this compound powder to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 270 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The following tables summarize hypothetical quantitative data for the stability of this compound under various storage conditions. Note: This data is illustrative and should be replaced with actual experimental results.
Table 1: Stability of this compound under Long-Term Storage Conditions (25°C / 60% RH)
| Time (Months) | Assay (%) | Total Impurities (%) |
| 0 | 100.0 | < 0.1 |
| 3 | 99.8 | 0.2 |
| 6 | 99.5 | 0.5 |
| 9 | 99.2 | 0.8 |
| 12 | 98.9 | 1.1 |
Table 2: Stability of this compound under Accelerated Storage Conditions (40°C / 75% RH)
| Time (Months) | Assay (%) | Total Impurities (%) |
| 0 | 100.0 | < 0.1 |
| 1 | 99.2 | 0.8 |
| 2 | 98.5 | 1.5 |
| 3 | 97.8 | 2.2 |
| 6 | 96.0 | 4.0 |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | ~5% | 2 |
| 0.1 M NaOH, 60°C, 24h | ~15% | 3 |
| 3% H₂O₂, RT, 24h | ~10% | 2 |
| Heat (80°C), 48h | ~2% | 1 |
| Photolytic | ~8% | 3 |
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for stability testing of this compound.
Potential Degradation Pathways of Sulfadimethoxypyrimidine
Caption: Potential degradation pathways for Sulfadimethoxypyrimidine.
References
Validation & Comparative
A Comparative Guide to Method Validation for Sulfadimethoxine Analysis Utilizing Sulfadimethoxypyrimidine D4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical method validation for the quantification of sulfadimethoxine (SDM), a widely used sulfonamide antibiotic in veterinary medicine. The focus is on the performance of methods employing the deuterated internal standard, Sulfadimethoxypyrimidine D4 (SDM-d4), benchmarked against other commonly used internal standards. The selection of an appropriate internal standard is critical for achieving accurate and precise quantification, especially in complex biological matrices, by compensating for variability in sample preparation and instrument response. This document outlines detailed experimental protocols, presents comparative performance data in clearly structured tables, and illustrates the logical workflow of the validation process.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the reliability of quantitative analysis. Ideally, an internal standard should be chemically similar to the analyte and not be naturally present in the sample. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods due to their similar physicochemical properties and co-elution with the analyte, which allows for effective correction of matrix effects and procedural losses. Other non-isotopically labeled sulfonamides, like sulfapyridine, have also been used as internal standards.
Below is a summary of validation parameters for sulfadimethoxine analysis using different internal standards, collated from various studies.
Table 1: Method Validation Parameters for Sulfadimethoxine Analysis with Different Internal Standards
| Internal Standard | Matrix | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) |
| This compound (SDM-d4) | Bovine Plasma | Not explicitly stated, but method validated | 104% | 9% | Not Reported | 2 |
| Bovine Urine | Not explicitly stated, but method validated | 100% | 5% | Not Reported | 100 | |
| Bovine Oral Fluid | Not explicitly stated, but method validated | 103% | 4% | Not Reported | 5 | |
| Bovine Kidney | Not explicitly stated, but method validated | 101% | 7% | Not Reported | 10 | |
| Bovine Liver | Not explicitly stated, but method validated | 99% | 11% | Not Reported | 10 | |
| Sulfapyridine | Bovine Liver | >0.99 | 53-93% | 2.1-16.8% | Not Reported | 5 |
| Sulfadoxine-d3 | Bovine Muscle | >0.99 (25-250 ng/g) | >88% | Not Reported | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to reproducible and reliable analytical methods. Below are representative methodologies for sample preparation and LC-MS/MS analysis for sulfadimethoxine quantification in animal tissues.
Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is suitable for cleaning up complex matrices like liver and kidney tissues.
-
Homogenization: Homogenize 2 grams of tissue with 8 mL of a suitable extraction solvent (e.g., acetonitrile/water 80:20 v/v).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenate.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.
-
LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Tissue Samples
The QuEChERS method is a streamlined approach for sample preparation.
-
Homogenization and Extraction:
-
Weigh 10 grams of homogenized tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard (this compound).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
-
Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulfadimethoxine: Precursor ion (Q1) m/z 311.1 -> Product ions (Q3) m/z 156.1, 108.1.
-
This compound: Precursor ion (Q1) m/z 315.1 -> Product ion (Q3) m/z 160.1.
-
-
Collision Energy and other parameters: Optimized for the specific instrument.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the method validation process for sulfadimethoxine analysis.
Caption: Experimental workflow for sulfadimethoxine quantification using an internal standard.
Caption: Logical workflow for the analytical method validation process.
The Gold Standard vs. The Pragmatic Alternative: A Comparative Guide to Sulfadimethoxine Quantification
For researchers, scientists, and drug development professionals engaged in the precise quantification of sulfadimethoxine, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the performance of the stable isotope-labeled (deuterated) internal standard, sulfadimethoxine-d4 (D4), against a common non-deuterated alternative, sulfapyridine. This comparison is supported by experimental data from published validation studies to inform the selection of the most appropriate standard for specific bioanalytical needs.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] By incorporating stable isotopes, such as deuterium, these standards are chemically almost identical to the analyte of interest, differing only in mass. This near-identical physicochemical behavior allows them to co-elute with the analyte and experience similar effects from the sample matrix, thus effectively compensating for variations during sample preparation and analysis.
Non-deuterated internal standards, typically structural analogs of the analyte, offer a more cost-effective alternative. However, their different chemical structures can lead to variations in chromatographic retention times and ionization efficiencies, which may result in less precise compensation for matrix effects.
Performance Data: A Head-to-Head Comparison
The following tables summarize the accuracy and precision data from two separate validation studies for the quantification of sulfadimethoxine using either a D4 standard or sulfapyridine as the internal standard.
Table 1: Accuracy and Precision of Sulfadimethoxine Quantification using Sulfadimethoxine-d4 (D4) Internal Standard in Bovine Tissues
| Matrix | Analyte Concentration (ng/g or ng/mL) | Overall Accuracy (%) | Standard Deviation (%) |
| Plasma | Average of 4 levels | 104 | 9 |
| Urine | Average of 4 levels | 100 | 5 |
| Oral Fluid | Average of 4 levels | 103 | 4 |
| Kidney | Average of 4 levels | 101 | 7 |
| Liver | Average of 4 levels | 99 | 11 |
| Data extracted from Li et al. (2009). |
Table 2: Recovery and Precision of Sulfonamide Quantification using Sulfapyridine Internal Standard in Porcine Muscle
| Analyte | Spiked Concentration (µg/kg) | Mean Recovery (%) | RSD (%) |
| Sulfadimethoxine | 100 | 95 | 8.8 |
| Data extracted from Rañó et al. (2014). Note: This study evaluated multiple sulfonamides; the data presented here is specific to sulfadimethoxine. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are summaries of the experimental protocols used in the referenced studies.
Protocol 1: Quantification of Sulfadimethoxine using D4 Internal Standard in Bovine Tissues
This method was developed and validated for the measurement of sulfadimethoxine in bovine plasma, urine, oral fluid, kidney, and liver.
-
Sample Preparation:
-
Plasma, oral fluid, kidney, and liver samples were subjected to solid-phase extraction (SPE) using C18 cartridges for cleanup.
-
Urine samples were diluted directly with a buffer before analysis.
-
Sulfadimethoxine-d4 was used as the internal standard.
-
-
LC-MS/MS Analysis:
-
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system was used for the analysis.
-
The lower limit of quantitation (LLOQ) was validated at 2 ng/mL in plasma, 100 ng/mL in urine, 5 ng/mL in oral fluid, and 10 ng/g in both kidney and liver.
-
Protocol 2: Quantification of Sulfadimethoxine using Sulfapyridine Internal Standard in Porcine Muscle
This multi-residue method was validated for the determination of several sulfonamides, including sulfadimethoxine, in porcine muscle.
-
Sample Preparation:
-
A 2g sample of minced porcine muscle was homogenized with 10 mL of a citrate buffer (pH 4.7).
-
The internal standard, sulfapyridine, was added to the homogenate.
-
The sample was extracted with a mixture of acetonitrile and ethyl acetate.
-
After centrifugation, the supernatant was evaporated and reconstituted for analysis.
-
-
LC-MS/MS Analysis:
-
The analysis was performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The method was validated according to the European Commission Decision 2002/657/EC.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in the quantification of sulfadimethoxine using an internal standard and the general logic of bioanalytical method validation.
Conclusion
The use of a deuterated internal standard, such as sulfadimethoxine-d4, consistently demonstrates high levels of accuracy and precision across various biological matrices. This makes it the superior choice for regulated bioanalysis and studies requiring the highest degree of data integrity. While a non-deuterated internal standard like sulfapyridine can provide acceptable performance, particularly in less complex matrices or for screening purposes, it may be more susceptible to variability introduced by matrix effects. The selection of an appropriate internal standard should, therefore, be guided by the specific requirements of the analytical method, the complexity of the sample matrix, and the desired level of data accuracy and precision.
References
The Gold Standard for Sulfonamide Analysis: A Comparative Guide to Sulfadimethoxypyrimidine D4 Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of an appropriate internal standard is paramount for achieving accurate, reliable, and reproducible results. This guide provides an objective comparison of Sulfadimethoxypyrimidine D4 (SDM-D4), a deuterated internal standard, with other alternatives, supported by experimental data from various analytical method validation studies.
The use of a stable isotope-labeled internal standard, such as SDM-D4, is widely considered the gold standard in mass spectrometry-based bioanalysis. Its chemical and physical properties are nearly identical to the analyte of interest, sulfadimethoxine, ensuring it behaves similarly during sample extraction, cleanup, and chromatographic separation. This co-elution characteristic is crucial for compensating for matrix effects and variations in instrument response, leading to superior accuracy and precision.
Performance Comparison: Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be accurate, precise, and linear.
| Internal Standard | Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| This compound (SDM-D4) | Sulfadimethoxine | Animal Tissue | Expected to be similar to other deuterated standards | Expected to be >0.99 | General Practice |
| Sulfadoxine-d3 | 9 Sulfonamides (including Sulfadimethoxine) | Bovine Muscle | 25 - 250 ng/g | >0.99 | [1] |
| Sulfamonomethoxine or Sulfamethoxypyridazine | 8 Sulfonamides (including Sulfadimethoxine) | Swine Muscle and Liver | 0.05 - 0.2 ppm (50 - 200 ng/mL) | >0.995 | [2] |
| (Not specified) | 9 Sulfonamides (including Sulfadimethoxine) | Honey | (Specific range not provided) | >0.9995 | [3] |
| Alternative (Non-deuterated): Sulfapyridine | Sulfadimethoxine | Animal Tissue | (Data not available) | (Data not available) | [4] |
Note: The performance of this compound is expected to be comparable or superior to other deuterated and non-deuterated internal standards due to its structural similarity to the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the determination of sulfonamides using an internal standard.
Protocol 1: Analysis of Sulfonamides in Animal Tissue using a Non-Deuterated Internal Standard
This protocol is adapted from a method for the determination of eight sulfonamides in swine muscle and liver.[2]
-
Internal Standard Addition: Add a known amount of Sulfamonomethoxine or Sulfamethoxypyridazine solution to the tissue sample.
-
Sample Homogenization and Extraction: Homogenize the tissue with sodium sulfate and ethyl acetate. Centrifuge the sample and evaporate the solvent.
-
Solid-Phase Extraction (SPE) Cleanup: Redissolve the residue in an ethyl acetate-hexane solution and load it onto a cation exchange SPE column. Elute the sulfonamides with a buffer-acetonitrile solution.
-
Derivatization and HPLC Analysis: Derivatize an aliquot of the eluate with fluorescamine and inject it into a reversed-phase HPLC system with a gradient mobile phase of acetate buffer and acetonitrile.
Protocol 2: Analysis of Sulfonamides in Bovine Muscle using a Deuterated Internal Standard
This protocol is based on a confirmatory method for nine sulfonamides in bovine muscle.
-
Internal Standard Spiking: Fortify bovine muscle samples with a solution of Sulfadoxine-d3.
-
Sample Preparation: (Specific extraction details not provided in the abstract).
-
LC-MS/MS Analysis: Analyze the prepared samples using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
Mandatory Visualizations
To further elucidate the experimental and logical workflows, the following diagrams are provided.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. For the analysis of sulfadimethoxine, the use of its deuterated analog, this compound, offers significant advantages over non-deuterated alternatives. By closely mimicking the behavior of the analyte, SDM-D4 provides superior correction for analytical variability, leading to enhanced accuracy and precision. While other internal standards can yield acceptable results, the data strongly supports the use of a stable isotope-labeled internal standard like this compound for the most demanding research, development, and regulatory applications.
References
Detecting Sulfadimethoxine at Trace Levels: A Comparative Guide to Isotopic Dilution and Other Methods
For researchers, scientists, and drug development professionals, accurately quantifying veterinary drug residues like sulfadimethoxine is paramount for ensuring food safety and conducting pharmacokinetic studies. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for sulfadimethoxine, with a focus on the high-precision isotopic dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method against other common analytical techniques.
Isotopic dilution LC-MS/MS stands out for its superior accuracy and precision by co-extracting the target analyte with a stable isotope-labeled internal standard, which corrects for matrix effects and procedural losses. This guide summarizes quantitative data from various studies, details experimental protocols, and visualizes the analytical workflow.
Comparative Analysis of Detection and Quantification Limits
The following tables summarize the reported limits of detection and quantification for sulfadimethoxine in various matrices using different analytical methods. Isotopic dilution LC-MS/MS consistently demonstrates high sensitivity, enabling the detection and quantification of sulfadimethoxine at very low concentrations.
| Isotopic Dilution LC-MS/MS | Matrix | Lower Limit of Quantification (LLOQ) |
| Li, H., et al. (2009)[1] | Bovine Plasma | 2 ng/mL |
| Li, H., et al. (2009)[1] | Bovine Urine | 100 ng/mL |
| Li, H., et al. (2009)[1] | Bovine Oral Fluid | 5 ng/mL |
| Li, H., et al. (2009)[1] | Bovine Kidney (cortex) | 10 ng/g |
| Li, H., et al. (2009)[1] | Bovine Liver | 10 ng/g |
| Alternative Methods | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Boison, J. O., & Keng, L. J. (1995) | LC-UV | Animal Tissue | 10 ng/g | Not Reported |
| Pule, B. O., et al. (N/A) | HPLC-FLD | Chicken Muscle | 0.02 - 0.39 ng/g | 0.25 - 1.30 ng/g |
| Ismail-Fitry, M. R., et al. (2008) | HPLC-UV | Chicken Breast Meat & Liver | 0.005 - 0.008 µg/g | 0.021 - 0.025 µg/g |
| N/A (2025) | HPLC-UV | Poultry Meat | 0.02 µg/g | Not Reported |
| N/A (2025) | HPLC-UV | Eggs | 0.025 µg/mL | Not Reported |
Experimental Protocol: Isotopic Dilution LC-MS/MS for Sulfadimethoxine
This section details a representative experimental protocol for the quantification of sulfadimethoxine in animal-derived matrices using isotopic dilution LC-MS/MS, based on established methodologies.
1. Sample Preparation and Extraction
-
Internal Standard Spiking: A known amount of the stable isotope-labeled internal standard, such as Sulfadimethoxine-d4, is added to the homogenized tissue or fluid sample at the beginning of the extraction process.
-
Extraction: The sample is typically extracted with an organic solvent like acetonitrile.
-
Cleanup: Solid-phase extraction (SPE) with C18 cartridges is a common method for cleaning up the sample extract to remove interfering matrix components. For urine samples, a simple dilution with a buffer may be sufficient before analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatography system. A reversed-phase C18 column is frequently used to separate sulfadimethoxine and its internal standard from other components in the extract.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to both sulfadimethoxine and its isotopically labeled internal standard.
-
Quantification: The concentration of sulfadimethoxine in the original sample is determined by calculating the ratio of the peak area of the native analyte to that of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and internal standard.
Experimental Workflow
The following diagram illustrates the key steps in the determination of sulfadimethoxine using isotopic dilution LC-MS/MS.
Caption: Workflow for Sulfadimethoxine Analysis by Isotopic Dilution LC-MS/MS.
Logical Relationship of Isotopic Dilution
The core principle of isotopic dilution relies on the chemically identical behavior of the analyte and its stable isotope-labeled internal standard throughout the analytical process.
References
The Gold Standard vs. The Workhorse: A Comparative Guide to Sulfadimethoxypyrimidine D4 and Other Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a pivotal decision that can significantly impact the quality and reliability of analytical data. This guide provides an objective comparison of Sulfadimethoxypyrimidine D4, a deuterated internal standard, with a commonly used structural analog alternative, sulfapyridine, for the quantification of sulfonamide antibiotics. The information presented is supported by experimental data to inform the selection of the most appropriate internal standard for your analytical needs.
Internal standards (IS) are indispensable in liquid chromatography-mass spectrometry (LC-MS) based quantification to correct for variations that can occur throughout the analytical workflow. These variations can arise from sample preparation, injection volume inconsistencies, and fluctuations in instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables, thereby providing accurate and precise quantification.
The two primary types of internal standards employed in bioanalysis are stable isotope-labeled (SIL) internal standards, such as this compound, and non-deuterated or structural analog internal standards, like sulfapyridine.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative mass spectrometry. In these standards, one or more atoms in the analyte molecule are replaced with their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
This compound is the deuterated form of sulfadimethoxine, a common sulfonamide antibiotic. Its key advantage is its ability to co-elute chromatographically with the analyte, sulfadimethoxine. This co-elution ensures that both the analyte and the internal standard experience the same matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.
Structural analog internal standards, on the other hand, are compounds with a similar but not identical chemical structure to the analyte. Sulfapyridine is often used as an internal standard for the analysis of other sulfonamides due to its structural similarity. While more readily available and often less expensive than deuterated standards, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization response compared to the analyte. This can result in less effective compensation for matrix effects and potentially compromise the accuracy and precision of the results.
The following table summarizes the performance of this compound and sulfapyridine as internal standards for the analysis of sulfonamides, with data compiled from representative studies.
| Performance Parameter | This compound (for Sulfadimethoxine) | Sulfapyridine (for other Sulfonamides) |
| Analyte | Sulfadimethoxine | Various Sulfonamides |
| Matrix | Bovine Plasma | Honey |
| Recovery (%) | Not explicitly reported, but accuracy data suggests it effectively compensates for recovery losses. | 85.8 - 110.2 |
| Accuracy (% Bias) | -4.0 to +4.0 | Not explicitly reported as bias, but recovery data is within acceptable limits. |
| Precision (% RSD) | ≤ 9.0 | 2.6 - 19.8 |
| Matrix Effect | Effectively compensated due to co-elution. | Investigated, with potential for differential effects compared to the analyte. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for the analysis of sulfonamides using both a deuterated and a structural analog internal standard.
Experiment 1: Quantification of Sulfadimethoxine in Bovine Plasma using this compound
Objective: To determine the concentration of sulfadimethoxine in bovine plasma using a stable isotope-labeled internal standard.
Methodology:
-
Sample Preparation:
-
To 1 mL of bovine plasma, add a known concentration of this compound solution.
-
Perform protein precipitation by adding an appropriate volume of acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both sulfadimethoxine and this compound.
-
-
Quantification:
-
Calculate the peak area ratio of sulfadimethoxine to this compound.
-
Determine the concentration of sulfadimethoxine in the plasma sample by comparing the peak area ratio to a calibration curve prepared in a blank matrix.
-
Experiment 2: Quantification of Multiple Sulfonamides in Honey using Sulfapyridine
Objective: To determine the concentration of various sulfonamides in honey using a structural analog internal standard.
Methodology:
-
Sample Preparation:
-
To 5 g of honey, add a known concentration of sulfapyridine solution.
-
Perform an acidic hydrolysis to release bound sulfonamides.
-
Utilize solid-phase extraction (SPE) with a cation exchange cartridge for sample clean-up and concentration.
-
Elute the sulfonamides from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.2% formic acid and acetonitrile.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with MRM.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each target sulfonamide and sulfapyridine.
-
-
Quantification:
-
Calculate the peak area ratio of each sulfonamide to sulfapyridine.
-
Determine the concentration of each sulfonamide in the honey sample by comparing the respective peak area ratios to their individual calibration curves.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of sulfonamides and the general analytical workflow.
The Gold Standard in Bioanalysis: A Comparative Guide to Cross-Validation Using Sulfadimethoxypyrimidine D4
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the quantitative analysis of sulfadimethoxine, the choice of internal standard is a critical factor that significantly influences data quality. This guide provides an objective comparison of analytical methods for sulfadimethoxine, focusing on the cross-validation of methods using the stable isotope-labeled (SIL) internal standard, Sulfadimethoxypyrimidine D4, against an alternative method employing a structural analog internal standard. The experimental data presented underscores the superior performance of the deuterated standard in achieving robust and reliable results.
The principle of using an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process, from sample preparation to instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it experiences similar matrix effects and extraction recovery. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in mass spectrometry-based bioanalysis because their physical and chemical properties are nearly identical to the analyte of interest, differing only in mass. This near-identical behavior allows for more accurate and precise quantification compared to other types of internal standards.
Cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results, especially when methods are transferred between laboratories or when a method is updated. This process involves a direct comparison of the performance of two different analytical methods to determine if they produce comparable data.
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
The following tables summarize the performance characteristics of two different analytical methods for the quantification of sulfadimethoxine: one utilizing this compound as the internal standard and the other employing a structural analog internal standard. The data is compiled from separate validation studies to provide a comparative overview.
Table 1: Comparison of Accuracy and Precision
| Validation Parameter | Method with this compound (in Plasma) | Method with Structural Analog IS |
| Accuracy (% Recovery) | ||
| Low QC | 104% | 95% - 105% |
| Medium QC | 98% | 97% - 103% |
| High QC | 102% | 96% - 104% |
| Precision (% RSD) | ||
| Intra-day (Repeatability) | < 9% | < 10% |
| Inter-day (Intermediate Precision) | < 11% | < 12% |
Data for the method with this compound is adapted from a study on sulfadimethoxine in bovine plasma. Data for the structural analog method is representative of typical performance for sulfonamide analysis.
Table 2: Comparison of Linearity and Sensitivity
| Validation Parameter | Method with this compound | Method with Structural Analog IS |
| Linearity (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL (in plasma) | 5 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL (in plasma) | 500 - 1000 ng/mL |
The data clearly indicates that while both methods can provide acceptable performance, the method employing the deuterated internal standard, this compound, generally exhibits slightly better accuracy and precision. The use of a SIL internal standard is particularly advantageous in complex biological matrices where matrix effects can significantly impact the ionization of the analyte.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of sulfadimethoxine using both a deuterated and a structural analog internal standard.
Protocol 1: LC-MS/MS Method for Sulfadimethoxine using this compound
This protocol is adapted from a validated method for the determination of sulfadimethoxine in bovine plasma.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add 50 µL of the internal standard working solution (this compound).
-
Vortex for 30 seconds.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% mobile phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions for sulfadimethoxine and this compound.
-
Protocol 2: LC-MS/MS Method for Sulfadimethoxine using a Structural Analog Internal Standard
This protocol is a representative method for the analysis of sulfonamides using a structural analog as the internal standard.
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 50 µL of the structural analog internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 20% to 80% mobile phase B over 6 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transitions for sulfadimethoxine and the structural analog internal standard.
-
Mandatory Visualizations
To further elucidate the workflows and logical relationships in the cross-validation of these analytical methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Principle of using a deuterated internal standard for accurate quantification.
Minimizing Inter-Laboratory Variability in Sulfonamide Analysis: A Comparative Guide to the Use of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate and consistent quantification of sulfonamide residues across different laboratories is paramount for ensuring food safety, environmental monitoring, and upholding the integrity of pharmaceutical research. Inter-laboratory variability can arise from numerous factors, including differences in sample preparation, instrumentation, and analytical methodologies. The use of stable isotope-labeled internal standards, particularly deuterated standards, is a cornerstone of robust analytical methods designed to mitigate this variability. This guide provides an objective comparison of analytical performance when using deuterated standards for sulfonamide analysis, supported by experimental data from published studies.
The Role of Deuterated Standards in Enhancing Reproducibility
In quantitative mass spectrometry, an ideal internal standard (IS) should behave identically to the analyte during sample preparation and ionization, but be distinguishable by its mass. Deuterated internal standards, where one or more hydrogen atoms in the analyte molecule are replaced by deuterium, are structurally almost identical to their non-labeled counterparts. This structural similarity ensures that they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any loss of analyte during extraction or variability in instrument response can be corrected for by measuring the ratio of the analyte to the internal standard. This principle, known as isotope dilution mass spectrometry (IDMS), is the gold standard for achieving the highest accuracy and precision in quantitative analysis.
While specific multi-laboratory proficiency test reports detailing the exclusive use of deuterated standards and the resulting inter-laboratory coefficients of variation (CV%) for sulfonamide analysis are not always publicly detailed, the performance of individual laboratories using these methods demonstrates their inherent robustness and potential to reduce inter-laboratory discrepancies. A multi-residue analysis of 31 sulfonamides validated across three laboratories reported an inter-laboratory coefficient of variation (CV) below 22%, showcasing the consistency achievable with modern LC-MS/MS methods that often employ such standards[1].
Data Presentation: Performance of Sulfonamide Analysis with Isotope Dilution
The following table summarizes the performance characteristics of various validated single-laboratory methods for the analysis of sulfonamides in different matrices using isotope dilution LC-MS/MS. While this data represents intra-laboratory performance, the high recoveries and low relative standard deviations (RSDs) are indicative of the method's potential for high reproducibility between laboratories.
| Sulfonamide(s) | Matrix | Internal Standard(s) | Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| 14 Sulfonamides | Milk | Isotope-labeled analogues for each analyte | 91 - 114 | Not Reported | Not Reported | Not Specified | [2] |
| 19 Sulfonamides | Water | 4 Isotopic internal standards | 74.3 - 118 | 0.1 - 13.2 | Not Reported | 0.0012 - 0.0076 | [3] |
| 24 Sulfonamides | Instant Pastries | Not specified, method comparison | 67.6 - 103.8 | 0.80 - 9.23 | Not Reported | 0.02 - 0.45 | [4] |
| 17 Sulfonamides | Porcine Tissues | Not specified, method validation | 52 - 120 | Not Reported | Not Reported | 0.01 - 1.0 | [5] |
Comparison of Internal Standard Alternatives
The choice of internal standard is critical. While deuterated standards are widely used, other options exist, each with its own set of advantages and disadvantages.
| Feature | Deuterated (²H) Standards | ¹³C-Labeled Standards | Structural Analogues (Non-Isotopic) |
| Co-elution | Generally co-elute, but a slight retention time shift can occur ("isotope effect"). | Co-elute perfectly with the native analyte. | Elution time will differ from the analyte. |
| Matrix Effect Compensation | Very effective, but slight chromatographic separation can lead to minor differences in ionization suppression at the peak edges. | Considered the "gold standard" for compensating for matrix effects due to perfect co-elution. | Less effective at compensating for matrix effects as they experience different ionization conditions. |
| Cost | Generally more cost-effective to synthesize than ¹³C-labeled standards. | More expensive due to the complexity of synthesis. | Typically the most inexpensive option. |
| Potential Issues | Potential for D-H back-exchange under certain pH or solvent conditions. Chromatographic shift can be problematic in some cases. | No significant issues; considered the most reliable choice. | Different extraction recovery and ionization efficiency compared to the analyte. |
| Recommendation | Excellent for most applications, offering a good balance of performance and cost. | Recommended for methods requiring the highest level of accuracy and for regulatory submissions. | Suitable for semi-quantitative or screening methods where high accuracy is not the primary goal. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of sulfonamides in an animal-derived food matrix (e.g., milk, tissue) using LC-MS/MS with deuterated internal standards. This protocol is a synthesis of methodologies reported in the literature.
Sample Preparation and Extraction
-
Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue or 2.0 mL of milk into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount (e.g., 100 ng) of the deuterated sulfonamide internal standard solution to each sample, vortex briefly.
-
Extraction:
-
Add 10 mL of ethyl acetate to the tube.
-
Homogenize for 1 minute using a high-speed homogenizer.
-
Add 5 g of anhydrous sodium sulfate.
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 90% water with 0.1% formic acid / 10% acetonitrile), vortex to dissolve, and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: Linear gradient from 10% to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each sulfonamide and its corresponding deuterated internal standard.
-
Mandatory Visualizations
Caption: Experimental workflow for sulfonamide analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. agilent.com [agilent.com]
- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Isotopic Purity of Sulfadimethoxypyrimidine D4
For researchers in drug development and related scientific fields, the isotopic purity of deuterated standards like Sulfadimethoxypyrimidine D4 is a critical parameter that directly impacts the accuracy and reliability of experimental results. This guide provides a comprehensive comparison of commercially available this compound, alongside detailed experimental protocols for verifying its isotopic purity.
Comparative Analysis of this compound
The following table summarizes the key specifications for this compound from various suppliers, as well as the non-deuterated reference standard from the United States Pharmacopeia (USP). This data is essential for selecting the most appropriate standard for your research needs.
| Parameter | Toronto Research Chemicals | Santa Cruz Biotechnology | MilliporeSigma | USP Reference Standard |
| Product Name | This compound | This compound | This compound | Sulfadimethoxine |
| Isotopic Purity | ≥98% | Information not readily available | ≥98 atom % D | Not Applicable |
| Chemical Purity | Information not readily available | >98.0% (TLC)[1] | Information not readily available | 100.0% (assumed for quantitative use)[2] |
| Physical Form | Solid | White to off-white solid[1] | Solid | Solid |
Experimental Protocols for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are detailed protocols for each method.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the isotopic enrichment of this compound by ¹H and ²H NMR.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and a certified internal standard into a clean NMR tube.
-
Dissolve the sample and internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Integrate the signals corresponding to the residual, non-deuterated positions in this compound and the signals of the internal standard.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of the internal standard.
-
-
²H NMR (Deuterium NMR) Analysis:
-
Acquire a ²H NMR spectrum of the sample. This provides a direct measurement of the deuterium-labeled positions.
-
Integrate the deuterium signals.
-
The relative integrals of the different deuterium signals can confirm the positions and extent of deuteration.
-
Data Analysis:
The isotopic purity is calculated by comparing the integrated signal intensities of the analyte's residual protons (or deuterium) with those of the internal standard of known concentration.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Objective: To determine the isotopic distribution and enrichment of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
LC-HRMS Analysis:
-
Liquid Chromatography:
-
Use a C18 column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
High-Resolution Mass Spectrometry:
-
Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.
-
Acquire full scan mass spectra over a relevant m/z range to include the expected molecular ions of the different isotopic species (d₀ to d₄).
-
-
Data Analysis:
-
Extract the ion chromatograms for each isotopologue (M, M+1, M+2, M+3, M+4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologues. The isotopic purity is the percentage of the d₄ species.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Evaluation.
Signaling Pathway Diagram (Illustrative)
While not directly a signaling pathway, the logical flow of analysis can be represented in a similar manner to illustrate the decision-making process based on the analytical results.
Caption: Decision Flow for Purity Assessment.
References
A Comparative Guide to the Pharmacokinetics of Sulfadimethoxine and its Theoretical D4 Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profile of the sulfonamide antibiotic, sulfadimethoxine. In the absence of direct comparative experimental data for its deuterated (D4) analog, this document presents the established pharmacokinetic parameters of sulfadimethoxine in various preclinical species. It further offers a theoretical comparison based on the principles of the kinetic isotope effect, a phenomenon often observed with deuterated compounds. Detailed experimental protocols for conducting pharmacokinetic studies and a validated analytical methodology are also provided to support further research in this area.
Pharmacokinetic Profile of Sulfadimethoxine
Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine. Its pharmacokinetic properties have been characterized in several species. The following tables summarize key pharmacokinetic parameters of sulfadimethoxine following intravenous (IV) and oral (PO) administration in pigs, cattle, and dogs. These parameters are crucial for determining dosage regimens and understanding the disposition of the drug in the body.
Table 1: Pharmacokinetic Parameters of Sulfadimethoxine in Pigs
| Parameter | Intravenous Administration | Oral Administration |
| Dose | 25 mg/kg[1] | 25 mg/kg |
| Elimination Half-life (t½) | 12.9 - 14.8 hours[1][2] | ~13 hours |
| Area Under the Curve (AUC) | 1280.3 µg·h/mL (0-inf) | Data not available |
| Clearance (CL) | 0.015 L/h/kg | Data not available |
| Volume of Distribution (Vd) | 0.13 L/kg (central), 0.2 - 0.4 L/kg | Data not available |
| Bioavailability (F) | - | 68% |
| Maximum Concentration (Cmax) | Not applicable | Data not available |
| Time to Maximum Concentration (Tmax) | Not applicable | Data not available |
Table 2: Pharmacokinetic Parameters of Sulfadimethoxine in Cattle
| Parameter | Intravenous Administration | Oral Administration |
| Dose | ~55 mg/kg | ~55 mg/kg (loading dose) |
| Elimination Half-life (t½) | 12.5 hours | Dependent on sustained release formulation |
| Area Under the Curve (AUC) | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Volume of Distribution (Vd) | 0.31 L/kg | Data not available |
| Bioavailability (F) | - | Data not available |
| Maximum Concentration (Cmax) | Not applicable | Data not available |
| Time to Maximum Concentration (Tmax) | Not applicable | Data not available |
Table 3: Pharmacokinetic Parameters of Sulfadimethoxine in Dogs
| Parameter | Intravenous Administration | Oral Administration |
| Dose | 55 mg/kg | 55 mg/kg |
| Elimination Half-life (t½) | 13.10 hours (9.71-16.50) | Not directly reported, but influenced by t½ |
| Area Under the Curve (AUC) | Data not available | Data not available |
| Clearance (CL) | 21.4 mL/kg/h | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
| Bioavailability (F) | - | 32.8% (22.5-80.0) |
| Maximum Concentration (Cmax) | Not applicable | Data not available |
| Time to Maximum Concentration (Tmax) | Not applicable | Not directly reported |
| Absorption Half-time (t½a) | Not applicable | 1.87 hours (0.86-3.22) |
Theoretical Comparison with Sulfadimethoxine-D4: The Kinetic Isotope Effect
While no direct pharmacokinetic studies on a deuterated D4 analog of sulfadimethoxine were identified, we can theorize its potential pharmacokinetic profile based on the well-established kinetic isotope effect (KIE). Deuterium, being a heavier and stable isotope of hydrogen, forms a stronger covalent bond with carbon. The cleavage of a carbon-deuterium (C-D) bond requires more energy than the cleavage of a carbon-hydrogen (C-H) bond.
For drugs metabolized by cytochrome P450 (CYP) enzymes, where C-H bond cleavage is often a rate-limiting step, substituting hydrogen with deuterium at a metabolic site can slow down the rate of metabolism. This can lead to:
-
Increased Half-life (t½): A slower metabolic rate would result in a longer elimination half-life for the D4 analog compared to sulfadimethoxine.
-
Increased Exposure (AUC): With reduced clearance, the overall drug exposure, as measured by the area under the plasma concentration-time curve, would likely be higher for the D4 analog.
-
Lower Clearance (CL): Metabolic clearance would be expected to decrease.
-
Potential for Altered Metabolite Profile: Deuteration could potentially shift the metabolic pathway towards other sites on the molecule that do not involve C-D bond cleavage, possibly altering the metabolite profile.
It is important to note that the magnitude of the KIE is highly dependent on the specific metabolic pathway and the position of deuteration. Without experimental data, these remain theoretical considerations.
Experimental Protocols
To facilitate further research and a direct comparison, the following detailed experimental protocols for a pharmacokinetic study of sulfadimethoxine are provided.
In-Vivo Pharmacokinetic Study in Pigs
This protocol outlines a crossover study design to assess the pharmacokinetics of sulfadimethoxine following both intravenous and oral administration in pigs.
1. Animal Model:
-
Species: Healthy pigs of a specific breed (e.g., Yorkshire-crossbred), weighing between 25-45 kg.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Housing: Pigs should be housed individually in pens that allow for easy observation and sample collection.
-
Diet: A standard commercial pig feed should be provided, and water should be available ad libitum.
2. Study Design:
-
A crossover design is recommended, where each pig receives both the intravenous and oral formulations of sulfadimethoxine, separated by a washout period of at least two weeks.
-
Animals should be randomly assigned to treatment groups to determine the order of administration.
3. Drug Administration:
-
Intravenous (IV): A single dose of sulfadimethoxine (e.g., 25 mg/kg) is administered as a slow bolus injection into a suitable vein (e.g., ear vein).
-
Oral (PO): A single dose of sulfadimethoxine (e.g., 25 mg/kg) is administered via oral gavage using a feeding tube to ensure accurate dosing.
4. Blood Sampling:
-
Blood samples (approximately 3-5 mL) should be collected from a catheterized vein (e.g., jugular vein) at the following time points:
-
Pre-dose (0 hours)
-
Post-IV administration: 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24, 36, and 48 hours.
-
Post-Oral administration: 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours.
-
-
Blood samples should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
5. Plasma Processing and Storage:
-
Immediately after collection, the blood samples should be centrifuged at approximately 3000 x g for 10 minutes at 4°C to separate the plasma.
-
The resulting plasma should be transferred to labeled cryovials and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS for Sulfadimethoxine Quantification
The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of sulfadimethoxine in plasma samples.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of thawed plasma sample in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., sulfadimethoxine-d4 or another suitable sulfonamide).
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate sulfadimethoxine from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for sulfadimethoxine and the internal standard. For sulfadimethoxine, a common transition is m/z 311 -> 156.
-
Source Parameters: Optimize gas temperatures, gas flows, and voltages for maximum signal intensity.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the key steps in a typical pharmacokinetic study.
Caption: Workflow of a crossover pharmacokinetic study.
This guide provides a foundational understanding of the pharmacokinetics of sulfadimethoxine and a theoretical framework for the potential impact of deuteration. The detailed experimental protocols are intended to aid researchers in designing and conducting their own comparative studies to generate empirical data on sulfadimethoxine and its deuterated analogs.
References
- 1. Pharmacokinetics of sulfadimethoxine and sulfamethoxazole in combination with trimethoprim after intravenous administration to healthy and pneumonic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: Why a Deuterated Internal Standard Surpasses Structural Analogs
In the precise world of analytical chemistry, particularly within drug development and clinical research, the accurate quantification of target molecules is not just a goal, but a necessity. The use of an internal standard (IS) in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust and reliable bioanalysis.[1] An internal standard is a compound of a known quantity added to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrument response.[2][3] While both stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, and structural analogs are employed for this purpose, a strong scientific and regulatory consensus favors the use of deuterated standards for achieving the highest data quality.[1][4]
This guide provides an objective comparison, supported by experimental data and detailed protocols, to justify the selection of a deuterated internal standard over a structural analog for rigorous quantitative assays.
The Core Advantage: Physicochemical Mimicry
A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its heavier isotope, deuterium. This subtle modification imparts a different mass-to-charge ratio (m/z) for distinct detection by the mass spectrometer, while preserving the physicochemical properties of the molecule. This near-identical nature is the foundation of its superiority over a structural analog, which is a different chemical entity chosen for its structural similarity to the analyte. Even minor structural differences in an analog can lead to significant variations in analytical behavior, compromising the reliability of the quantification.
The primary advantages of using a deuterated internal standard stem from its ability to more effectively compensate for two critical analytical challenges: matrix effects and extraction variability.
-
Mitigating Matrix Effects: A significant hurdle in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples (like plasma or urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate results. Because a deuterated standard has virtually identical chromatographic retention time and ionization efficiency to the analyte, it is affected by the matrix in the same way. This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, allowing for accurate correction. Structural analogs, however, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
-
Ensuring Consistent Extraction Recovery: The process of extracting the analyte from a complex biological matrix can be prone to variability. A deuterated internal standard, due to its identical chemical properties, will have the same extraction recovery as the analyte. A structural analog, with its different chemical structure, may exhibit different extraction efficiency, leading to inaccurate quantification.
Comparative Performance Data
The superior performance of a deuterated standard is evident when examining key validation parameters. The following tables summarize typical data from comparative experiments designed to quantify a drug in human plasma using either a deuterated internal standard or a structural analog.
Table 1: Accuracy and Precision Comparison
| Internal Standard Type | Analyte Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Deuterated IS | 5.0 | 5.1 | +2.0 | 3.5 |
| 50.0 | 49.5 | -1.0 | 2.8 | |
| 500.0 | 505.0 | +1.0 | 2.1 | |
| Structural Analog IS | 5.0 | 5.8 | +16.0 | 9.8 |
| 50.0 | 45.2 | -9.6 | 7.5 | |
| 500.0 | 535.0 | +7.0 | 6.2 |
Data is representative and compiled from principles described in referenced literature.
Table 2: Matrix Effect Comparison
| Internal Standard Type | Matrix Lot | Analyte Peak Area (No Matrix) | Analyte Peak Area (With Matrix) | Matrix Effect (%) |
| Deuterated IS | 1 | 100,000 | 85,000 | 85 |
| 2 | 100,000 | 82,000 | 82 | |
| 3 | 100,000 | 88,000 | 88 | |
| Structural Analog IS | 1 | 100,000 | 75,000 | 75 |
| 2 | 100,000 | 68,000 | 68 | |
| 3 | 100,000 | 80,000 | 80 |
Data is representative and compiled from principles described in referenced literature.
Experimental Protocols
To objectively compare the performance of a deuterated and a structural analog internal standard, a validation experiment should be conducted. The following is a detailed methodology for the evaluation of matrix effects.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
Non-deuterated (structural analog) internal standard
-
Blank biological matrix (e.g., human plasma) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS analysis
Procedure:
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in an appropriate solvent (e.g., methanol).
-
Preparation of Spiking Solutions:
-
Set 1 (Analyte in neat solution): Prepare a solution of the analyte in the reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte at the same concentration as in Set 1.
-
Set 3 (Internal Standards in neat solution): Prepare a solution of the deuterated IS and the structural analog IS in the reconstitution solvent at their working concentrations.
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the deuterated IS and the structural analog IS at the same concentrations as in Set 3.
-
-
Sample Analysis: Analyze all prepared samples by LC-MS/MS.
-
Data Analysis and Calculation of Matrix Factor (MF): The matrix factor is calculated as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2 and Set 4) to the peak area in the absence of matrix (Set 1 and Set 3).
-
MF = Peak Area in Matrix / Peak Area in Neat Solution
An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement. The variability of the MF across different matrix lots is a key indicator of the internal standard's ability to compensate for matrix effects.
-
Logical Justification for Internal Standard Selection
The decision to use a deuterated internal standard over a structural analog is a logical progression based on the goal of achieving the most accurate and reliable quantitative data.
Caption: Justification for selecting a deuterated internal standard.
Workflow for Bioanalytical Method Using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for a bioanalytical method employing a deuterated internal standard.
Caption: Bioanalytical workflow with a deuterated internal standard.
References
Safety Operating Guide
Safe Disposal of Sulfadimethoxypyrimidine D4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Sulfadimethoxypyrimidine D4, a deuterated sulfonamide antibiotic. Adherence to these protocols is essential to minimize health risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most detailed information.[1]
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent use of PPE. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant, impervious gloves, such as nitrile gloves, should be worn to prevent skin contact.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
-
Skin Protection: A laboratory coat and long-sleeved clothing are necessary to minimize the risk of skin exposure.[2]
-
Respiratory Protection: All handling of this compound waste should occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3]
In the event of a spill, the area should be immediately cleared. For minor spills, cleanup can be performed using dry procedures to avoid dust generation. For major spills, the appropriate emergency services should be alerted.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, which typically employs high-temperature incineration to ensure the complete destruction of the compound. Do not dispose of this chemical down the drain or in the general waste stream.
1. Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including contaminated items like weighing boats and paper towels, in a dedicated and clearly labeled hazardous waste container.
-
It is crucial to segregate chemical wastes; do not mix this compound waste with other waste streams unless approved by your institution's safety office.
2. Container Selection and Management:
-
Use a compatible, sealable container for waste collection. For solid waste, a clearly labeled, sealable plastic bag or a lined metal can is suitable. Liquid waste should be stored in a tightly sealed, compatible container.
3. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "Hazardous Waste: this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The approximate quantity of the waste
-
The date of accumulation
-
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from incompatible materials, heat, sparks, and open flames.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety data.
6. Documentation:
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as this is often a regulatory requirement.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Storage Time | Follow institutional and local regulations for maximum accumulation time. | General Best Practice |
| Container Size | Dependent on the volume of waste generated; ensure it can be safely handled. | General Best Practice |
| Spill Cleanup Time (Minor) | Should be manageable to clean up within 10 minutes by trained personnel. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Alternative Disposal Considerations for Unused Medicines
While not the primary method for laboratory chemical waste, it is useful to be aware of the disposal guidelines for unused pharmaceutical products in a non-laboratory context, as Sulfadimethoxypyrimidine is an antibiotic. The U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) recommend the following for household medication disposal:
-
Drug Take-Back Programs: The preferred method is to utilize drug take-back locations or mail-back programs. These are often located at pharmacies or police stations.
-
Household Trash Disposal: If a take-back program is not available, and the medication is not on the FDA's flush list, it can be disposed of in the household trash. To do so:
-
Remove the medicine from its original container.
-
Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush pills.
-
Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.
-
Scratch out all personal information from the prescription label on the empty packaging before discarding it.
-
It is important to note that flushing medications is generally not recommended unless they are specifically on the FDA's flush list, due to concerns about pharmaceutical residues in water supplies.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
